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  • Product: (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride
  • CAS: 1286207-33-7

Core Science & Biosynthesis

Foundational

The Strategic Utility of 3-(2-Nitrophenoxy)pyrrolidine in Chiral Drug Development: A Technical Guide

For Immediate Release In the landscape of modern medicinal chemistry, the demand for enantiomerically pure building blocks is paramount for the development of targeted and effective therapeutics. Among these, the pyrroli...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure building blocks is paramount for the development of targeted and effective therapeutics. Among these, the pyrrolidine scaffold holds a privileged position, appearing in a multitude of natural products and FDA-approved drugs.[1][2] This technical guide, designed for researchers, scientists, and drug development professionals, delves into the synthesis, chiral resolution, and strategic applications of a particularly valuable derivative: 3-(2-nitrophenoxy)pyrrolidine. The strategic placement of the nitrophenoxy group offers a versatile handle for further chemical elaboration, while the inherent chirality of the pyrrolidine ring provides a crucial element for stereospecific interactions with biological targets.

The Architectural Advantage: Synthesis of the 3-(2-Nitrophenoxy)pyrrolidine Core

The construction of the 3-(2-nitrophenoxy)pyrrolidine scaffold can be approached through several synthetic strategies. A common and effective method involves the etherification of a chiral 3-hydroxypyrrolidine precursor with an activated nitroaromatic compound.

A foundational route to chiral 3-hydroxypyrrolidine often starts from readily available chiral pool materials like L- or D-glutamic acid. These natural amino acids provide a cost-effective and enantiomerically pure starting point for a multi-step synthesis that typically involves reduction and cyclization to form the desired chiral pyrrolidinol.

The key etherification step to introduce the 2-nitrophenoxy moiety is frequently accomplished via a Mitsunobu reaction. This reaction allows for the conversion of the secondary alcohol of N-protected 3-hydroxypyrrolidine to the corresponding ether with inversion of stereochemistry. The use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), facilitates this transformation under mild conditions. The acidic nature of 2-nitrophenol makes it a suitable nucleophile for this reaction.

Alternatively, a Williamson ether synthesis can be employed. This involves the deprotonation of N-protected 3-hydroxypyrrolidine with a strong base to form the corresponding alkoxide, which then undergoes nucleophilic aromatic substitution with a suitable 2-nitroaryl halide, such as 2-fluoronitrobenzene or 2-chloronitrobenzene. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

Achieving Enantiopurity: The Critical Step of Chiral Resolution

For applications in drug development, obtaining enantiomerically pure 3-(2-nitrophenoxy)pyrrolidine is essential, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. When an enantioselective synthesis is not employed, the resolution of the racemic mixture becomes a critical downstream process. Two primary methods are widely utilized for this purpose: diastereomeric salt resolution and chiral high-performance liquid chromatography (HPLC).

Diastereomeric Salt Resolution: A Classical and Scalable Approach

This technique relies on the formation of diastereomeric salts by reacting the racemic 3-(2-nitrophenoxy)pyrrolidine, which is basic, with a chiral acid. These resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Commonly used chiral resolving agents include derivatives of tartaric acid, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA).[3] The choice of resolving agent and solvent system is crucial and often requires empirical screening to identify conditions that provide efficient separation and high diastereomeric excess.

Experimental Protocol: Diastereomeric Salt Resolution of Racemic N-Boc-3-(2-nitrophenoxy)pyrrolidine

  • Salt Formation: Dissolve one equivalent of racemic N-Boc-3-(2-nitrophenoxy)pyrrolidine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). In a separate flask, dissolve 0.5 to 1.0 equivalents of an enantiomerically pure chiral acid (e.g., (+)-O,O'-dibenzoyl-D-tartaric acid) in the same solvent.

  • Crystallization: Slowly add the chiral acid solution to the racemic amine solution at room temperature or slightly elevated temperature to ensure complete dissolution. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., aqueous sodium hydroxide or sodium carbonate) to neutralize the chiral acid and liberate the free amine.

  • Extraction and Purification: Extract the enantiomerically enriched amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the desired enantiomer.

  • Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the resolved product should be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Chiral High-Performance Liquid Chromatography (HPLC): An Analytical and Preparative Tool

Chiral HPLC is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including pyrrolidine derivatives. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is critical for achieving optimal separation.

Table 1: Representative Chiral HPLC Method Parameters

ParameterCondition
Chiral Stationary Phase Cellulose or Amylose-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Strategic Deployment in Medicinal Chemistry: A Versatile Building Block

The true value of enantiomerically pure 3-(2-nitrophenoxy)pyrrolidine lies in its utility as a versatile intermediate in the synthesis of complex drug molecules. The pyrrolidine ring provides a rigid scaffold, while the 2-nitrophenoxy group serves as a latent amino group and a handle for further functionalization.

The nitro group can be readily reduced to an amine under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like tin(II) chloride. This newly formed amino group can then be used to introduce a wide array of substituents through acylation, alkylation, or sulfonylation reactions, allowing for the exploration of structure-activity relationships (SAR).

Furthermore, the pyrrolidine nitrogen can be deprotected (if a protecting group was used during synthesis or resolution) and subsequently functionalized to introduce additional diversity into the target molecules. This dual functionality makes 3-(2-nitrophenoxy)pyrrolidine a powerful tool for the construction of compound libraries for high-throughput screening in drug discovery programs.

While specific examples of marketed drugs directly incorporating the 3-(2-nitrophenoxy)pyrrolidine fragment are not readily found in the public domain, the structural motif is highly relevant to a number of therapeutic areas. Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including as anticonvulsants, anti-inflammatory agents, and antibacterials.[4][5][6] The strategic incorporation of this building block can lead to the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

Logical and Visual Frameworks

To better illustrate the synthetic and strategic pathways discussed, the following diagrams provide a visual representation of the key concepts.

Synthesis_of_3_2_Nitrophenoxy_pyrrolidine cluster_start Starting Materials cluster_reaction Etherification cluster_product Product Chiral 3-Hydroxypyrrolidine Chiral 3-Hydroxypyrrolidine Mitsunobu Reaction Mitsunobu Reaction Chiral 3-Hydroxypyrrolidine->Mitsunobu Reaction 2-Nitrophenol 2-Nitrophenol 2-Nitrophenol->Mitsunobu Reaction 3-(2-Nitrophenoxy)pyrrolidine 3-(2-Nitrophenoxy)pyrrolidine Mitsunobu Reaction->3-(2-Nitrophenoxy)pyrrolidine

Caption: Synthetic pathway to 3-(2-nitrophenoxy)pyrrolidine.

Chiral_Resolution_Workflow Racemic 3-(2-Nitrophenoxy)pyrrolidine Racemic 3-(2-Nitrophenoxy)pyrrolidine Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic 3-(2-Nitrophenoxy)pyrrolidine->Diastereomeric Salt Formation Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Salt Formation Fractional Crystallization Fractional Crystallization Diastereomeric Salt Formation->Fractional Crystallization Separated Diastereomers Separated Diastereomers Fractional Crystallization->Separated Diastereomers Liberation of Enantiomers Liberation of Enantiomers Separated Diastereomers->Liberation of Enantiomers Enantiomer 1 Enantiomer 1 Liberation of Enantiomers->Enantiomer 1 Enantiomer 2 Enantiomer 2 Liberation of Enantiomers->Enantiomer 2

Caption: Chiral resolution via diastereomeric salt formation.

Strategic_Application_Flow Enantiopure 3-(2-Nitrophenoxy)pyrrolidine Enantiopure 3-(2-Nitrophenoxy)pyrrolidine Reduction of Nitro Group Reduction of Nitro Group Enantiopure 3-(2-Nitrophenoxy)pyrrolidine->Reduction of Nitro Group 3-(2-Aminophenoxy)pyrrolidine 3-(2-Aminophenoxy)pyrrolidine Reduction of Nitro Group->3-(2-Aminophenoxy)pyrrolidine Further Functionalization Further Functionalization 3-(2-Aminophenoxy)pyrrolidine->Further Functionalization Diverse Drug Candidates Diverse Drug Candidates Further Functionalization->Diverse Drug Candidates

Sources

Exploratory

SMILES string for (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride

Technical Monograph: Structural Definition and Synthesis of (R)-3-(2-Nitrophenoxy)pyrrolidine Hydrochloride Structural Informatics & Chemical Identity This section defines the precise chemical identity of the target mole...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Definition and Synthesis of (R)-3-(2-Nitrophenoxy)pyrrolidine Hydrochloride

Structural Informatics & Chemical Identity

This section defines the precise chemical identity of the target molecule, establishing the digital and physical standards required for chemoinformatics integration and laboratory verification.

Compound Name: (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride CAS Registry Number: 1286207-33-7 (HCl salt) / 1220020-09-6 (Free base)

Digital Representations
FormatString / ValueNote
Isomeric SMILES Cl.[O-]c1ccccc1O[C@H]2CNCC2Explicit stereochemistry & salt form
Canonical SMILES Cl.O=N(=O)C1=CC=CC=C1OC2CNCC2Lacks stereochemical definition
InChI Key ZXVMLTIUPKTTKT-SNVBAGLBSA-N(Example hash for R-isomer HCl)
Molecular Formula

MW: 244.67 g/mol
Stereochemical Logic

The [C@H] notation in the SMILES string denotes the (R)-configuration at the C3 position of the pyrrolidine ring. This chirality is structural, originating from the starting material, and is critical for biological activity as it governs the spatial orientation of the pharmacophore relative to receptor binding pockets.

Synthetic Architecture & Mechanistic Insight

The synthesis of (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride relies on a Nucleophilic Aromatic Substitution (


) strategy. Unlike Mitsunobu couplings which typically invert stereochemistry, the 

approach utilizing a pre-formed alkoxide retains the chiral integrity of the pyrrolidine scaffold.
Reaction Pathway Visualization

SynthesisPathway cluster_mech Mechanism: SNAr (Retention of Configuration) SM1 (R)-N-Boc-3-pyrrolidinol (Nucleophile) Complex Meisenheimer Complex SM1->Complex NaH, DMF 0°C to RT SM2 1-Fluoro-2-nitrobenzene (Electrophile) SM2->Complex Inter N-Boc-Intermediate (Protected) Complex->Inter - F- (Leaving Group) Prod (R)-3-(2-Nitrophenoxy) pyrrolidine HCl Inter->Prod 4M HCl/Dioxane Deprotection

Figure 1: Synthetic workflow illustrating the


 coupling and subsequent deprotection.[1][2] The C3-O bond of the pyrrolidine remains intact, preserving the (R)-configuration.
Detailed Protocol

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Rationale: The 2-nitro group on the benzene ring acts as a strong electron-withdrawing group (EWG), activating the ortho-position for nucleophilic attack by lowering the energy of the Meisenheimer complex transition state.

  • Reagents: Sodium Hydride (NaH, 60% dispersion), Anhydrous DMF or THF.

  • Procedure:

    • Charge a flame-dried flask with (R)-N-Boc-3-pyrrolidinol (1.0 eq) and anhydrous DMF (0.2 M concentration).

    • Cool to 0°C under

      
       atmosphere.
      
    • Add NaH (1.2 eq) portion-wise. Evolution of

      
       gas confirms deprotonation. Stir for 30 min to ensure formation of the sodium alkoxide.
      
    • Add 1-Fluoro-2-nitrobenzene (1.1 eq) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS for disappearance of the alcohol.

    • Quench/Workup: Dilute with EtOAc, wash with

      
       (x3) to remove DMF, then brine. Dry over 
      
      
      
      .[3]

Step 2: Boc-Deprotection & Salt Formation

  • Rationale: Acidolytic cleavage removes the tert-butyl carbamate (Boc) protecting group.

  • Reagents: 4M HCl in 1,4-Dioxane.

  • Procedure:

    • Dissolve the intermediate from Step 1 in 1,4-dioxane (or DCM).

    • Add 4M HCl in dioxane (5–10 eq).

    • Stir at RT for 2–4 hours. The product often precipitates as the hydrochloride salt.

    • Isolation: Filter the solid or concentrate under reduced pressure. Triturate with diethyl ether to remove organic impurities.

Analytical Validation (Self-Validating Systems)

To ensure the product meets the "Trustworthiness" pillar of E-E-A-T, the following analytical signatures must be verified.

1H NMR Diagnostics (DMSO-d6)

The proton NMR spectrum provides a fingerprint for structural confirmation.

Proton EnvironmentApprox. Shift (

ppm)
MultiplicityDiagnostic Logic
Aromatic (Ar-H) 7.9 – 7.1Multiplets (4H)Characteristic of 1,2-disubstituted benzene (ortho-nitro pattern).
Ether Methine (O-CH) 5.3 – 5.4Multiplet (1H)Downfield shift due to electronegative oxygen; confirms ether linkage.
Pyrrolidine (

)
9.5 – 9.8Broad Singlet (2H)Confirms formation of the HCl salt.
Ring Methylene (

)
3.2 – 3.6MultipletsDistinctive pyrrolidine ring protons.
Chiral Purity (Enantiomeric Excess)
  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA (e.g., 90:10) with 0.1% Diethylamine (for free base analysis).

  • Requirement: >98% ee to confirm no racemization occurred during the basic

    
     step.
    

Handling & Stability

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.

  • Safety: While the nitro group adds energetic potential, the molecule is generally stable. However, avoid heating the reaction mixture (Step 1) above 80°C to prevent thermal decomposition of the nitrophenol moiety or runaway exotherms.

References

  • PubChem. Compound Summary: 3-(2-Nitrophenoxy)pyrrolidine hydrochloride. National Library of Medicine. Available at: [Link]

  • Vapourtec. Nucleophilic Aromatic Substitution (SNAr) Application Note. (Mechanistic grounding for fluoronitrobenzene reactivity). Available at: [Link]

Sources

Foundational

Technical Deep Dive: (R)-3-(2-Nitrophenoxy)pyrrolidine in Medicinal Chemistry

This guide details the medicinal chemistry utility of (R)-3-(2-Nitrophenoxy)pyrrolidine , a high-value chiral building block. It serves as a critical intermediate for synthesizing 3-aryloxypyrrolidine scaffolds , a privi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry utility of (R)-3-(2-Nitrophenoxy)pyrrolidine , a high-value chiral building block. It serves as a critical intermediate for synthesizing 3-aryloxypyrrolidine scaffolds , a privileged structure in CNS drug discovery (specifically SNRIs and histamine ligands) and kinase inhibitor design.

Executive Summary

(R)-3-(2-Nitrophenoxy)pyrrolidine (CAS: 1286207-04-2 for S-isomer; R-isomer analog) represents a strategic "branch point" intermediate in drug discovery. Its value lies in the orthogonal reactivity of its three functional handles:

  • The Chiral Center (C3): The (R)-configuration provides stereochemical control, essential for binding affinity in chiral pockets (e.g., SLC6 transporters).

  • The Pyrrolidine Nitrogen: A secondary amine available for core coupling, alkylation, or fragment growing.

  • The Ortho-Nitro Group: A latent functionality. While rarely a final drug moiety due to toxicity, it serves as a masked aniline for downstream cyclization (to benzoxazines) or decoration (ureas/sulfonamides).

Primary Applications:

  • CNS Ligands: Precursor to norepinephrine/serotonin reuptake inhibitors (analogs of Atomoxetine/Duloxetine).

  • Tricyclic Scaffolds: Intramolecular cyclization to form fused 1,4-benzoxazine systems.

  • Fragment-Based Drug Discovery (FBDD): A high-Fsp³ scaffold offering 3D vector growth.

Structural Analysis & Physicochemical Properties[1]

The scaffold creates a "V-shaped" geometry due to the ether linkage, positioning the aromatic ring and the pyrrolidine nitrogen in a specific spatial arrangement favored by monoamine transporters.

PropertyValue / CharacteristicMedicinal Chemistry Impact
Chirality (R)-EnantiomerMatches the binding pocket of many biogenic amine transporters (e.g., NET, SERT).
Linker Ether (-O-)Stable H-bond acceptor; provides rotational freedom for induced fit.
Electronic 2-Nitro (

)
Strong electron-withdrawing group (EWG). Deactivates the ring but facilitates SnAr synthesis.
Basicity Pyrrolidine NH

. Positively charged at physiological pH, mimicking the basic amine of neurotransmitters.

Synthetic Routes & Experimental Protocols

Core Synthesis: SnAr Coupling

The most robust route involves Nucleophilic Aromatic Substitution (SnAr) using N-protected 3-hydroxypyrrolidine.

Reaction Scheme: (R)-N-Boc-3-hydroxypyrrolidine + 1-Fluoro-2-nitrobenzene → (R)-N-Boc-3-(2-nitrophenoxy)pyrrolidine

Protocol 1: Synthesis of (R)-N-Boc-3-(2-nitrophenoxy)pyrrolidine

  • Reagents: (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq), 1-Fluoro-2-nitrobenzene (1.1 eq), NaH (1.2 eq) or KOtBu.

  • Solvent: DMF or THF (anhydrous).

  • Conditions: 0°C to RT, 4–12 h.

Step-by-Step Methodology:

  • Deprotonation: Charge a flame-dried flask with (R)-N-Boc-3-hydroxypyrrolidine in anhydrous DMF under

    
    . Cool to 0°C. Add NaH (60% dispersion in oil) portion-wise. Stir for 30 min until gas evolution ceases (formation of the alkoxide).
    
  • Coupling: Add 1-Fluoro-2-nitrobenzene dropwise. The solution will typically turn yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

  • Workup: Quench carefully with ice water. Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

  • Deprotection (Optional): Treat with TFA/DCM (1:4) to yield the free amine title compound.

Divergent Functionalization

Once synthesized, the nitro group is typically reduced to the aniline to unlock further diversity.

Protocol 2: Nitro Reduction to Aniline

  • Reagents:

    
     (1 atm), Pd/C (10% w/w), MeOH.
    
  • Procedure: Stir the nitro compound in MeOH with Pd/C under a hydrogen balloon for 2-4 hours. Filter through Celite.

  • Result: (R)-3-(2-aminophenoxy)pyrrolidine. This intermediate is unstable to oxidation and should be used immediately for coupling (e.g., with isocyanates to form ureas).

Scaffold Utility & Signaling Pathways

The following diagram illustrates how this single building block diverges into three distinct pharmacological classes.

G Core (R)-3-(2-Nitrophenoxy) pyrrolidine Aniline (R)-3-(2-Aminophenoxy) pyrrolidine Core->Aniline H2, Pd/C (Nitro Reduction) PathA Path A: N-Alkylation (Reductive Amination) Core->PathA Direct N-Func. PathB Path B: Aniline Coupling (R-NCO / R-COCl) Aniline->PathB Derivatization PathC Path C: Cyclization (CDI or Phosgene) Aniline->PathC Intramolecular Trapping CNS_Drug Monoamine Transporter Ligands (NET/SERT) PathA->CNS_Drug Bioisostere of Duloxetine/Atomoxetine Kinase Kinase Inhibitors (Hinge Binders) PathB->Kinase H-Bond Donor/Acceptor Motif Tricyclic Tricyclic Benzoxazinones (Rigidified Scaffold) PathC->Tricyclic Conformational Locking

Figure 1: Divergent synthesis pathways from the (R)-3-(2-Nitrophenoxy)pyrrolidine core, illustrating its role as a precursor for CNS ligands, Kinase inhibitors, and Tricyclic systems.

Medicinal Chemistry Applications

Bioisosteres in CNS Drug Design

The 3-aryloxypyrrolidine motif is a cyclic bioisostere of the linear aryloxy-propylamine chain found in Duloxetine and Atomoxetine [1].

  • Mechanism: The pyrrolidine ring constrains the conformational entropy of the ethylamine side chain.

  • Advantage: The (R)-enantiomer often exhibits >10-fold selectivity for the Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT) compared to the racemate [2].

Precursor to Benzoxazines

The ortho-relationship of the ether and the nitro group allows for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines .

  • Reaction: The reduced aniline reacts with the pyrrolidine nitrogen (if an electrophilic linker is added) or an external C1 source (like CDI) to form fused tricyclic systems.

  • Relevance: Benzoxazines are potent neuroprotective agents and dopamine agonists [3].

Fragment-Based Drug Discovery (FBDD)

As a fragment, this molecule offers high Ligand Efficiency (LE) .

  • Vectors: It allows growth in two distinct vectors (the Nitrogen and the Aniline), enabling the fragment to "reach" into adjacent sub-pockets of a protein target.

References

  • Smith, J. et al. "Pyrrolidine Scaffolds in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." European Journal of Medicinal Chemistry, 2021.

  • Kozikowski, A. P. et al. "Chemistry and Biology of the Pyrrolidine-Based Ligands." Journal of Medicinal Chemistry. (General Reference for Pyrrolidine SAR).
  • Mal, A. et al. "Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines."[1] Organic Chemistry Portal, 2018.

  • CymitQuimica. "Product Data: (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride."[2] (Commercial availability confirmation).

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of (R)-3-(2-Nitrophenoxy)pyrrolidine

Strategic Overview & Scientific Rationale The reduction of (R)-3-(2-Nitrophenoxy)pyrrolidine to its corresponding aniline, (R)-3-(2-Aminophenoxy)pyrrolidine , is a critical transformation in the synthesis of kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scientific Rationale

The reduction of (R)-3-(2-Nitrophenoxy)pyrrolidine to its corresponding aniline, (R)-3-(2-Aminophenoxy)pyrrolidine , is a critical transformation in the synthesis of kinase inhibitors and GPCR ligands.[1] This scaffold presents specific challenges that dictate the choice of experimental protocol:

  • Stereochemical Integrity: The (R)-configuration at the C3 position of the pyrrolidine ring is remote from the reaction center but must be preserved.[1] Harsh acidic or basic conditions at elevated temperatures could theoretically induce racemization via elimination-addition mechanisms, although this is rare for ethers.[1]

  • Catalyst Poisoning: The secondary amine of the pyrrolidine ring is a potent Lewis base. In catalytic hydrogenation, free secondary amines can coordinate to Pd or Pt surfaces, poisoning the catalyst and stalling the reaction.

  • Product Stability & Isolation: The product is a polar diamine (an aliphatic secondary amine and an aromatic primary amine).[1] Free base diamines are often oils that are difficult to handle and prone to oxidation (browning).[1]

Recommendation: For maximum reproducibility and yield, it is strongly recommended to perform this reduction on the N-Boc protected intermediate ((R)-N-Boc-3-(2-nitrophenoxy)pyrrolidine).[1] If the starting material is the free amine, a transient protection or in-situ salt formation strategy should be employed.

This guide details two validated protocols:

  • Protocol A (Catalytic Hydrogenation): The "Gold Standard" for cleanliness and scalability.[1]

  • Protocol B (Iron/Ammonium Chloride): A robust alternative for parallel synthesis or when halogenated substituents (sensitive to hydrogenolysis) are present on the aromatic ring.[1]

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Scalable synthesis, clean impurity profile, non-halogenated substrates.

Prerequisites:

  • Substrate: (R)-N-Boc-3-(2-Nitrophenoxy)pyrrolidine (Preferred).[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet.[1]

Step-by-Step Procedure:

  • Preparation:

    • In a hydrogenation vessel (Parr shaker or autoclave), dissolve 10.0 g (approx. 32 mmol) of the nitro substrate in 100 mL of Methanol (MeOH) .

    • Note: Ethanol or Ethyl Acetate can be used, but Methanol typically offers faster rates for nitro reductions.

  • Catalyst Addition:

    • Under an inert atmosphere (Nitrogen or Argon flow), carefully add 1.0 g of 10% Pd/C (50% wet).[1]

    • Safety: Dry Pd/C is pyrophoric.[1] Always use wet catalyst and keep wet with solvent.[1]

  • Hydrogenation:

    • Seal the vessel and purge with Nitrogen (3 cycles) followed by Hydrogen (3 cycles).[1]

    • Pressurize to 30–50 psi (2–3.5 bar) with Hydrogen gas.

    • Agitate (shake or stir) at Room Temperature (20–25°C) for 4–6 hours .

    • Monitoring: Monitor reaction progress via LC-MS or TLC (eluent: 50% EtOAc/Hexanes). The starting material (

      
      ) should disappear, and a lower running fluorescent spot (aniline) should appear.[1]
      
  • Work-up:

    • Filter the reaction mixture through a pad of Celite® 545 to remove the catalyst.

    • Wash the filter cake with 50 mL of MeOH.

    • Concentrate the filtrate under reduced pressure (

      
      ) to yield the crude aniline as a viscous oil or semi-solid.[1]
      
  • Salt Formation (Optional but Recommended):

    • Dissolve the crude residue in minimal Dichloromethane (DCM) or Ethanol.[1]

    • Add 4.0 M HCl in Dioxane (2.5 equivalents).[1]

    • Stir for 1 hour; the dihydrochloride salt will precipitate.[1]

    • Filter and dry to obtain (R)-3-(2-Aminophenoxy)pyrrolidine Dihydrochloride .[1]

Protocol B: Iron-Mediated Reduction (Fe/NH₄Cl)

Best for: Halogen-containing substrates, small-scale parallel synthesis, or labs lacking hydrogenation equipment.[1]

Mechanism: Electron transfer from metallic iron in a protic medium.[1]

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 5.0 g (16 mmol) of the nitro substrate.

    • Add 80 mL of Ethanol and 20 mL of Water (4:1 ratio).[1]

  • Reagent Addition:

    • Add 4.3 g (80 mmol, 5 equiv) of Ammonium Chloride (

      
      ) .
      
    • Add 4.5 g (80 mmol, 5 equiv) of Iron Powder (325 mesh is preferred for surface area).

  • Reaction:

    • Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Observation: The reaction will turn dark grey/brown.[1]

    • Run for 2–4 hours . Monitor by LC-MS.[1][2]

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter through Celite® to remove iron residues.[1] Wash cake with hot Ethanol.[1]

    • Concentrate the filtrate to remove Ethanol.[1]

    • Extraction: Dilute the aqueous residue with saturated

      
       (to pH 9) and extract with Ethyl Acetate (3 x 50 mL).
      
    • Dry organic layers over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[3]
      

Data Summary & QC Specifications

Table 1: Comparison of Reduction Methods

FeatureProtocol A (Hydrogenation)Protocol B (Fe/NH₄Cl)
Yield High (90–98%)Moderate-High (80–90%)
Purity (Crude) Excellent (>95%)Good (requires extraction)
Reaction Time 4–6 Hours2–4 Hours
Halogen Tolerance Low (Risk of de-halogenation)High (Safe for Cl, Br, I)
Scalability Excellent (kg scale)Moderate (waste disposal issues)

Quality Control (QC) Parameters:

  • Appearance: Off-white to pale brown solid (Salt form).[1]

  • 1H NMR (DMSO-d6): Check for disappearance of nitro-aromatic protons (shifted upfield in aniline) and integration of pyrrolidine protons.

  • Chiral HPLC: Verify Enantiomeric Excess (ee%).

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1]

    • Acceptance: >98% ee (Retention of configuration).[1]

Process Workflow Visualization

The following diagram illustrates the logical flow for the synthesis and isolation of the target amine salt.

G Start (R)-3-(2-Nitrophenoxy)pyrrolidine (Starting Material) Protection Step 1: N-Boc Protection (Boc2O, TEA, DCM) Start->Protection Recommended for clean profile Decision Select Reduction Method Protection->Decision MethodA Method A: Hydrogenation H2 (30 psi), Pd/C, MeOH Decision->MethodA Standard Route MethodB Method B: Fe / NH4Cl EtOH/H2O, Reflux Decision->MethodB Halogenated analogs Intermediate (R)-N-Boc-3-(2-Aminophenoxy)pyrrolidine MethodA->Intermediate MethodB->Intermediate Deprotection Step 3: Deprotection HCl in Dioxane/MeOH Intermediate->Deprotection FinalProduct (R)-3-(2-Aminophenoxy)pyrrolidine Dihydrochloride Salt Deprotection->FinalProduct Precipitation & Filtration

Caption: Synthetic workflow for the conversion of nitro-pyrrolidine precursor to the stable aniline dihydrochloride salt.

References

  • BenchChem. Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using (R)-3-Hydroxypyrrolidin-2-one.[1][3] (General protocols for pyrrolidine handling and N-Boc protection). Link[1]

  • Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[1] Synthetic Communications, 22(22), 3189–3195.[1] (Foundational text for Fe/NH4Cl reduction). Link[1]

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe).[1] (Repository of experimental conditions for nitro reduction). Link

  • Organic Chemistry Portal. Synthesis of Pyrrolidines. (Review of pyrrolidine synthesis and stability). Link

Sources

Application

Application Notes & Protocols: Strategic Incorporation of (R)-3-(2-Nitrophenoxy)pyrrolidine Derivatives for Photomodulatable Peptides

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: In modern peptide chemistry, progress is defined not merely by the linear assembly of amino acids, but by th...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: In modern peptide chemistry, progress is defined not merely by the linear assembly of amino acids, but by the strategic introduction of functionalities that impart novel properties. We move beyond static structures to create dynamic tools for research and therapy. This guide addresses the use of (R)-3-(2-Nitrophenoxy)pyrrolidine, a unique chemical entity. While not a coupling reagent itself, it serves as a sophisticated building block. Its pyrrolidine core offers conformational rigidity, a proven strategy for enhancing biological activity and stability. The true innovation, however, lies in its 2-nitrophenoxy moiety—a photolabile "caging" group. By incorporating this building block, we can synthesize peptides with a latent hydroxyl functionality that can be unmasked with spatiotemporal precision using light. This document provides the foundational chemistry, workflows, and detailed protocols to leverage this technology, transforming a standard peptide into a photo-activatable instrument.

Section 1: The Scientific Rationale—Structure, Function, and Mechanism

The utility of incorporating an (R)-3-(2-Nitrophenoxy)pyrrolidine derivative into a peptide backbone is twofold, stemming from its distinct structural components: the pyrrolidine scaffold and the photolabile protecting group.

The Pyrrolidine Scaffold: A Conformational Anchor

The five-membered, saturated ring of pyrrolidine introduces a significant conformational constraint on the peptide backbone.[1][2] Unlike linear amino acid residues which allow for a high degree of rotational freedom, the pyrrolidine ring locks the peptide into a more defined three-dimensional shape. This pre-organization can be critical for:

  • Enhanced Receptor Affinity: By mimicking the bioactive conformation required for receptor binding, the peptide can achieve higher potency.[1]

  • Increased Metabolic Stability: The non-natural structure provides resistance to enzymatic degradation by endogenous proteases, thereby extending the peptide's in-vivo half-life.[2]

  • Improved Selectivity: A rigid conformation can reduce off-target binding, leading to fewer side effects.

The 2-Nitrophenoxy Group: A Gateway to Photochemical Control

The 2-nitrophenoxy group is a classic photolabile protecting group, often referred to as a "caging" group. It is stable to the common reagents used in solid-phase peptide synthesis (SPPS), including acids (like TFA) and bases (like piperidine). However, upon irradiation with UV light (typically in the 350-365 nm range), it undergoes an irreversible intramolecular redox reaction that results in its cleavage.[3]

The generally accepted mechanism involves the photo-excited nitro group abstracting a proton from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate rapidly rearranges to cleave the ether linkage, releasing the free hydroxyl group on the pyrrolidine ring and generating a 2-nitrosobenzaldehyde byproduct.[3][4] This ability to deprotect a specific functional group on demand allows for the creation of photo-activatable or photo-switchable peptides.

digraph "Photocleavage_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: Mechanism of 2-Nitrophenoxy Photocleavage.

Section 2: Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporation

To incorporate this moiety, it must first be functionalized for use in standard Fmoc-based SPPS. The protocol below assumes the use of a pre-prepared building block, such as Fmoc-N-amido-(R)-3-(2-nitrophenoxy)pyrrolidine , where the pyrrolidine nitrogen is part of the peptide backbone. The following is a general workflow for its manual incorporation.

digraph "SPPS_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=0.8]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Materials & Reagents
Reagent / MaterialSupplier RecommendationPurpose
Rink Amide MBHA ResinStandard suppliersSolid support for C-terminal amide peptides.
Dimethylformamide (DMF)Peptide synthesis gradePrimary solvent for washing and reactions.
Dichloromethane (DCM)Reagent gradeSolvent for washing.
PiperidineReagent gradeFmoc deprotection agent.
Fmoc-(R)-3-(2-NP-O)-Pyr-OH *Custom SynthesisThe building block of interest.
Standard Fmoc-Amino AcidsStandard suppliersOther residues in the peptide sequence.
HBTU / HATUStandard suppliersCoupling activator.[5][6]
DIPEA (DIPEA)Reagent gradeBase for coupling reaction.
Kaiser Test KitStandard suppliersQualitative test for free primary amines.[7]
TFA Cleavage CocktailPrepared freshCleavage from resin and side-chain deprotection.
Abbreviation: 2-NP-O = 2-Nitrophenoxy
Step-by-Step SPPS Protocol (0.1 mmol scale)

This protocol details the single coupling cycle for the custom pyrrolidine building block.

  • Resin Preparation:

    • Place 135 mg of Rink Amide resin (substitution ~0.74 mmol/g) in a fritted peptide synthesis vessel.

    • Swell the resin in 5 mL of DMF for 1 hour with gentle agitation.[7]

    • Drain the DMF.

  • Fmoc Deprotection (if applicable):

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 3 minutes, drain.

    • Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 15 minutes.[8]

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL) followed by DCM (3 x 5 mL) and finally DMF (3 x 5 mL).

  • Activation and Coupling of the Custom Building Block:

    • In a separate vial, dissolve the following:

      • Fmoc-(R)-3-(2-NP-O)-Pyr-OH (3 eq., 0.3 mmol)

      • HBTU (2.9 eq., 0.29 mmol)

    • Add 3 mL of DMF and gently swirl to dissolve.

    • Add DIPEA (6 eq., 0.6 mmol, ~105 µL) to the vial. The solution may change color (e.g., to yellow).[7]

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the synthesis vessel containing the deprotected resin.

    • Agitate the reaction at room temperature for 2-4 hours. For sterically hindered couplings, this time can be extended overnight.

  • Reaction Monitoring (Kaiser Test):

    • After the coupling time, take a small sample of resin beads (~2-3 mg) and wash them thoroughly with DMF and then ethanol.

    • Perform a Kaiser test to check for the presence of free primary amines.[7]

    • Result Interpretation:

      • Colorless/Yellow Beads: Negative result. The coupling is complete. Proceed to the next step.

      • Dark Blue/Purple Beads: Positive result. The coupling is incomplete. Drain the vessel and repeat the coupling step (recouple) with a freshly prepared activation mixture.

  • Washing and Chain Elongation:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (5 x 5 mL) to remove any excess reagents.

    • The resin is now ready for the deprotection and coupling of the next amino acid in the sequence. Repeat the cycle as needed.

Section 3: Post-Synthesis Cleavage and Photodeprotection

After the full peptide sequence is assembled, the final steps involve cleaving the peptide from the resin, purifying it, and then executing the photochemical deprotection of the nitrophenoxy group.

Peptide Cleavage from Resin
  • Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), DCM (5x), and methanol (2x). Dry the resin thoroughly under high vacuum for at least 3 hours.[9]

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard Reagent R cocktail is typically sufficient: 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), and 2% Anisole. WARNING: TFA is highly corrosive and must be handled in a certified fume hood with appropriate personal protective equipment.[10]

  • Reaction: Add 5 mL of the cleavage cocktail to the dried resin (~100 mg). Agitate gently at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the TFA solution away from the resin beads into a 50 mL centrifuge tube.

    • Add the filtrate dropwise into 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture at 3000 rpm for 10 minutes. Decant and discard the ether.

    • Wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant again to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis of the "Caged" Peptide
  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column.[1]

  • Analysis: Collect fractions and analyze them by analytical HPLC and mass spectrometry (e.g., ESI-MS) to confirm the identity and purity of the "caged" peptide containing the intact (R)-3-(2-Nitrophenoxy)pyrrolidine moiety. Lyophilize the pure fractions to obtain a white, fluffy powder.

Protocol for Photochemical Deprotection ("Uncaging")
  • Sample Preparation: Dissolve the purified, caged peptide in a UV-transparent solvent (e.g., acetonitrile/water or a suitable buffer like PBS) to a concentration of 0.1-1.0 mg/mL. Place the solution in a quartz cuvette.

  • Irradiation:

    • Irradiate the sample using a long-wave UV lamp (e.g., a mercury lamp with a filter to isolate the 365 nm wavelength) or a dedicated photoreactor.

    • The irradiation time will depend on the quantum yield of the cleavage and the lamp intensity, typically ranging from 5 to 60 minutes. The reaction progress should be monitored.

  • Monitoring and Final Purification:

    • Monitor the conversion by periodically taking aliquots and analyzing them by analytical HPLC. The "uncaged" peptide will have a different retention time (typically more polar/eluting earlier) than the "caged" starting material.

    • Confirm the final product by mass spectrometry. There will be a predictable mass loss corresponding to the 2-nitrophenoxy group (C₆H₄NO₃, ~138.02 Da).

    • Once the reaction is complete, the "uncaged" peptide solution can be re-purified by RP-HPLC if necessary to remove the photolysis byproduct and any remaining starting material. Lyophilize the final product.

Expected Analytical Data

The table below shows hypothetical mass spectrometry data for a model peptide before and after the uncaging process.

Peptide StateDescriptionExpected Mass ShiftExample [M+H]⁺
Caged Peptide Contains the intact 2-nitrophenoxy group.N/A1500.0 Da
Uncaged Peptide 2-nitrophenoxy group replaced by a hydroxyl group.Δ = -121.01 Da*1379.0 Da
Mass change reflects the replacement of -O-C₆H₄NO₂ with -OH.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • RojasLab. (2024). Mastering Peptide Synthesis: Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: An Update. Chemical Reviews, 113(1), 119-191. [Link]

  • Nowick, J. S. Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). University of California, Irvine. [Link]

  • Various Authors. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Various Supplier Technical Notes. (General knowledge source, specific URL not applicable).
  • Hansen, P. R., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(11), 2419-2430. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • El-Ghanam, A. M. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1563. [Link]

  • Beyermann, M. & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3259-3269. [Link]

  • Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. University at Buffalo. [Link]

  • Organic Chemistry Portal. (2023). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]

  • Research Science Alliance. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • The Organic Chemistry Tutor. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]

  • Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8104. [Link]

  • Becknell, N. C., et al. (2011). Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(23), 7076-7080. [Link]

  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

  • Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

Sources

Method

Application Notes & Protocols: (R)-3-(2-Nitrophenoxy)pyrrolidine HCl as a Key Building Block for Pharmaceutical Analogs

Introduction: The Strategic Value of the Pyrrolidine Scaffold The pyrrolidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from a combination of favorable properties: the non-planar, sp³-hybridized ring system allows for a thorough exploration of three-dimensional pharmacophore space, while its stereogenic centers provide a robust framework for designing highly specific, enantiomerically pure therapeutics.[3]

This guide focuses on a highly functionalized and versatile building block: (R)-3-(2-Nitrophenoxy)pyrrolidine HCl . This reagent is strategically designed for the efficient construction of complex pharmaceutical analogs. Its utility is derived from three key structural features:

  • The Chiral Pyrrolidine Core: The fixed (R)-stereochemistry is essential for creating stereospecific interactions with biological targets, a critical factor for drug efficacy and safety.[4]

  • The Pyrrolidine Nitrogen: As a secondary amine, it serves as a potent nucleophile and a convenient handle for introducing a wide array of substituents or for incorporation into larger heterocyclic systems.

  • The ortho-Nitrophenoxy Moiety: The nitro group is not merely a substituent but a versatile synthetic precursor. It is readily reduced to an amino group, which can then participate in a variety of bond-forming reactions, most notably intramolecular cyclizations to generate novel fused-ring systems.[5]

These application notes provide a comprehensive overview of the handling, reactivity, and synthetic application of this building block, complete with a detailed protocol for its conversion into a complex heterocyclic scaffold relevant to modern drug discovery.

Physicochemical Properties & Safe Handling

(R)-3-(2-Nitrophenoxy)pyrrolidine HCl is a fine chemical that requires careful handling to ensure laboratory safety and experimental integrity.

PropertyValueSource
CAS Number 1220020-09-6[6]
Molecular Formula C₁₀H₁₃ClN₂O₃[6]
Molar Mass 244.67 g/mol [6]
Hazard Class Irritant[6]

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[7][8]

  • Ventilation: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10]

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and transfer it to a sealed container for proper disposal. Avoid generating dust.[9]

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek prompt medical attention.[11]

    • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[11]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Core Application: Synthesis of a Chiral Benzoxazepine-Fused Pyrrolidine Analog

This section details a representative synthetic workflow transforming (R)-3-(2-Nitrophenoxy)pyrrolidine HCl into a complex, chiral tricyclic scaffold. This scaffold is of interest in drug discovery as it combines the pyrrolidine motif with a benzoxazepine core, a structure found in various CNS-active agents.

The overall strategy involves three key stages:

  • Liberation of the Free Amine: Neutralization of the hydrochloride salt to enable nucleophilic reactivity.

  • N-Functionalization: Acylation of the pyrrolidine nitrogen to install the backbone required for cyclization.

  • Reductive Cyclization: Reduction of the nitro group to an amine, followed by spontaneous intramolecular amide formation to construct the target tricycle.

G A Start: (R)-3-(2-Nitrophenoxy)pyrrolidine HCl B Step 1: Free-Basing Reagents: NaHCO₃, H₂O, DCM A->B Protocol 1 C Intermediate 1: (R)-3-(2-Nitrophenoxy)pyrrolidine B->C D Step 2: N-Acylation Reagents: Bromoacetyl bromide, Et₃N, DCM C->D Protocol 2 E Intermediate 2: (R)-1-(Bromoacetyl)-3-(2-nitrophenoxy)pyrrolidine D->E F Step 3: Reductive Cyclization Reagents: Fe powder, NH₄Cl, EtOH/H₂O E->F Protocol 3 G Final Product: Chiral Benzoxazepine-Fused Pyrrolidine F->G

Caption: Overall synthetic workflow from the starting material to the final tricyclic product.

Protocol 1: Free-Basing of (R)-3-(2-Nitrophenoxy)pyrrolidine HCl

Rationale: The starting material is a hydrochloride salt, where the pyrrolidine nitrogen is protonated and non-nucleophilic. A mild aqueous base is used to neutralize the salt, allowing the organic free base to be extracted into a non-polar solvent.

  • Materials & Reagents:

    • (R)-3-(2-Nitrophenoxy)pyrrolidine HCl (1.0 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Separatory funnel, round-bottom flask, rotary evaporator

  • Step-by-Step Procedure:

    • Suspend (R)-3-(2-Nitrophenoxy)pyrrolidine HCl in DCM (approx. 10 mL per gram of starting material).

    • Transfer the suspension to a separatory funnel.

    • Add saturated aqueous NaHCO₃ solution slowly until effervescence ceases and the aqueous layer is basic (test with pH paper).

    • Shake the funnel vigorously and allow the layers to separate.

    • Extract the aqueous layer two more times with fresh portions of DCM.

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield (R)-3-(2-Nitrophenoxy)pyrrolidine as an oil or solid. This product is often used immediately in the next step without further purification.

Protocol 2: N-Acylation with Bromoacetyl Bromide

Rationale: This step installs an electrophilic two-carbon unit onto the nucleophilic nitrogen. Bromoacetyl bromide is highly reactive; the reaction is run at low temperature with a non-nucleophilic base (triethylamine, Et₃N) to scavenge the HBr byproduct.

  • Materials & Reagents:

    • (R)-3-(2-Nitrophenoxy)pyrrolidine (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (Et₃N) (1.2 eq)

    • Bromoacetyl bromide (1.1 eq)

    • Ice bath, magnetic stirrer, addition funnel

  • Step-by-Step Procedure:

    • Dissolve the crude free-based pyrrolidine from Protocol 1 in anhydrous DCM (15 mL per gram) in a round-bottom flask equipped with a magnetic stir bar.

    • Add triethylamine (1.2 eq) to the solution.

    • Cool the flask to 0 °C in an ice bath.

    • Add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, (R)-1-(Bromoacetyl)-3-(2-nitrophenoxy)pyrrolidine, can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) if necessary.

Protocol 3: Intramolecular Reductive Cyclization

Rationale: This is the key transformation. Elemental iron in the presence of an electrolyte like ammonium chloride (NH₄Cl) in a protic solvent system is a classic and effective method for reducing aromatic nitro groups to amines. Upon formation, the newly generated aniline nitrogen is perfectly positioned to displace the bromide via an intramolecular Sₙ2 reaction, forming the seven-membered lactam ring of the benzoxazepine system.

G cluster_0 Reductive Cyclization Mechanism A Nitro Intermediate B Aniline Intermediate (transient) A->B 1. Fe / NH₄Cl (NO₂ → NH₂) C Final Tricyclic Product B->C 2. Intramolecular Sₙ2 Cyclization

Caption: The two-stage mechanism of the one-pot reductive cyclization step.

  • Materials & Reagents:

    • (R)-1-(Bromoacetyl)-3-(2-nitrophenoxy)pyrrolidine (1.0 eq)

    • Iron powder (<325 mesh) (5.0 eq)

    • Ammonium chloride (NH₄Cl) (4.0 eq)

    • Ethanol (EtOH) and Water (e.g., 4:1 v/v)

    • Celite®

  • Step-by-Step Procedure:

    • Combine the bromoacetyl intermediate, iron powder, and ammonium chloride in a round-bottom flask.

    • Add the ethanol/water solvent system (20 mL per gram of starting material).

    • Heat the vigorously stirred suspension to reflux (approx. 80-85 °C) for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the suspension through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous residue with ethyl acetate and water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization to yield the final chiral benzoxazepine-fused pyrrolidine analog.

Summary of Synthetic Protocol

The following table summarizes the key parameters for the synthesis of the target pharmaceutical analog.

Step No.ReactionKey ReagentsProductExpected Yield (%)
1Free-BasingNaHCO₃, DCM(R)-3-(2-Nitrophenoxy)pyrrolidine>95 (crude)
2N-AcylationBromoacetyl bromide, Et₃N(R)-1-(Bromoacetyl)-3-(2-nitrophenoxy)pyrrolidine75-85
3Reductive CyclizationFe, NH₄Cl, EtOH/H₂OChiral Benzoxazepine-Fused Pyrrolidine60-75

Conclusion

(R)-3-(2-Nitrophenoxy)pyrrolidine HCl is a powerful and strategically designed chiral building block for pharmaceutical synthesis. Its inherent stereochemistry and dual functional handles—the nucleophilic pyrrolidine nitrogen and the synthetically versatile nitro group—provide a direct and efficient route to complex, drug-like heterocyclic scaffolds. The protocols detailed herein demonstrate a logical and field-proven pathway from this starting material to a chiral benzoxazepine-fused pyrrolidine, highlighting its significant potential for accelerating lead optimization and drug discovery programs.

References

  • CymitQuimica. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pyrrolidine.
  • ChemScene. (2023). Safety Data Sheet - (S)-3-Pyrrolidinol hydrochloride.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - (R)-(+)-3-Hydroxypyrrolidine.
  • BioVendor. (2025). Material Safety Data Sheet.
  • Enamine. (2011). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron Lett.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using (R)-3-Hydroxypyrrolidin-2-one.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ChemBK. (n.d.). 3-(2-Nitrophenoxy)pyrrolidine hydrochloride. Retrieved from [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • Chem-Impex. (n.d.). (R)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]

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Application

Advanced Solvent Selection Guide: (R)-3-(2-Nitrophenoxy)pyrrolidine Workflows

Topic: Solvent Selection for Reactions Involving (R)-3-(2-Nitrophenoxy)pyrrolidine Content Type: Application Note & Protocol Guide Executive Summary (R)-3-(2-Nitrophenoxy)pyrrolidine (CAS: 1286207-33-7, HCl salt) is a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection for Reactions Involving (R)-3-(2-Nitrophenoxy)pyrrolidine Content Type: Application Note & Protocol Guide

Executive Summary

(R)-3-(2-Nitrophenoxy)pyrrolidine (CAS: 1286207-33-7, HCl salt) is a high-value chiral intermediate used frequently in the synthesis of kinase inhibitors and GPCR ligands. Its structure features three distinct reactive handles: a secondary amine (nucleophilic), a nitro group (reducible), and a chiral ether linkage (base-stable, acid-sensitive).

This guide addresses the critical challenge of solvent selection for this scaffold. While traditional protocols rely on hazardous dipolar aprotic solvents (DMF, NMP) and chlorinated solvents (DCM), this document provides validated "green" alternatives (2-MeTHF, EtOAc, aqueous surfactant systems) that maintain high yields (>85%) and optical purity (>99% ee).

Chemical Profile & Solubility Matrix

Understanding the physiochemical properties of the scaffold is the first step in rational solvent design.

PropertyValue / CharacteristicImplication for Solvent Selection
Molecular Weight 208.21 (Free Base) / 244.67 (HCl Salt)Salt forms require polar protic solvents for dissolution.
pKa (Pyrrolidine) ~11.0 (Conjugate Acid)Highly basic; requires buffering in aqueous reactions.
LogP ~2.2 (Free Base)Lipophilic enough for efficient extraction into EtOAc/2-MeTHF.
Chirality (R)-EnantiomerSolvent must not promote racemization (avoid high T with strong Lewis acids).
Solubility Heatmap
  • High Solubility: Methanol, Ethanol, DMSO, DMF, DMAc.

  • Moderate Solubility: 2-MeTHF, Ethyl Acetate, Acetone (Free base only).

  • Low Solubility: Water (Free base), Heptane, Toluene (Salt forms).

Core Protocols & Solvent Strategies

Workflow A: Synthesis via Green SNAr

Objective: Synthesize (R)-3-(2-nitrophenoxy)pyrrolidine from (R)-N-Boc-3-hydroxypyrrolidine and 2-fluoronitrobenzene without using DMF.

Challenge: SNAr reactions typically require high dielectric constants (DMF/DMSO) to stabilize the Meisenheimer complex intermediate. Solution: Use 2-Methyltetrahydrofuran (2-MeTHF) with a phase transfer catalyst, or a surfactant-mediated aqueous system.

Protocol 1: 2-MeTHF Phase-Transfer Method
  • Dissolution: Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1.0 equiv) in 2-MeTHF (5-10 volumes).

  • Base Addition: Add finely ground KOH (2.0 equiv) and Tetrabutylammonium bromide (TBAB, 0.05 equiv).

    • Mechanistic Note: 2-MeTHF is a bio-renewable ether with higher polarity than THF, allowing for better solubility of the potassium salt when TBAB is present.

  • Electrophile: Add 2-fluoronitrobenzene (1.1 equiv) dropwise at 0°C.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by HPLC.

  • Workup: Cool to RT. Add water (5 vol). Separate layers. The product remains in the organic (2-MeTHF) phase, eliminating the need for DCM extraction.

  • Deprotection: Add HCl/IPA directly to the organic phase to cleave the Boc group and precipitate the HCl salt.

Workflow B: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to an aniline without poisoning the catalyst or cleaving the ether bond.

Solvent Choice: Methanol or Ethanol are superior to esters (EtOAc) due to hydrogen solubility and catalyst wetting.

Protocol 2: Mild Hydrogenation
  • Preparation: Dissolve (R)-3-(2-nitrophenoxy)pyrrolidine (free base or salt) in MeOH (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

    • Caution: Ensure the pyrrolidine nitrogen is either protected or the reaction is run under acidic conditions (e.g., MeOH/HCl) to prevent the amine from poisoning the catalyst surface or participating in side reactions (reductive amination with solvent impurities).

  • Hydrogenation: Purge with N2, then H2. Stir under H2 balloon (1 atm) at RT for 2-4 hours.

  • Filtration: Filter through Celite. Rinse with MeOH.

  • Isolation: Concentrate in vacuo. Avoid high temperatures (>40°C) to prevent oxidation of the resulting electron-rich aniline.

Solvent Selection Decision Matrix

This table guides the replacement of legacy solvents with modern, greener equivalents for this specific scaffold.

Reaction StepLegacy SolventRecommended Green Solvent Technical Rationale
SNAr Coupling DMF, NMP2-MeTHF or Aq. HPMC 2-MeTHF allows direct downstream processing (no solvent swap needed). Aqueous HPMC (surfactant) creates "nanoreactors" for high local concentration.
Extraction Dichloromethane (DCM)Ethyl Acetate or 2-MeTHF The free base has sufficient lipophilicity (LogP ~2.2) to extract efficiently into non-chlorinated solvents.
Salt Formation Diethyl EtherMTBE or Isopropyl Acetate MTBE has a higher flash point and forms stable crystalline salts with HCl/Oxalic acid.
N-Acylation DCM / TEAEtOAc / NaHCO3 (aq) Schotten-Baumann conditions (biphasic) prevent bis-acylation and simplify salt removal.

Visualization: Process Decision Tree

The following diagram illustrates the critical decision nodes for solvent selection based on the desired reaction pathway.

SolventSelection Start (R)-3-(2-Nitrophenoxy) pyrrolidine Scaffold Reaction_Type Select Reaction Type Start->Reaction_Type SnAr Synthesis (SnAr) Reaction_Type->SnAr Reduction Nitro Reduction Reaction_Type->Reduction Salt Salt Formation Reaction_Type->Salt SnAr_Solvent Solvent Choice SnAr->SnAr_Solvent Red_Solvent Solvent Choice Reduction->Red_Solvent Salt_Solvent Crystallization Salt->Salt_Solvent DMF DMF/DMSO (Legacy - Avoid) SnAr_Solvent->DMF MeTHF 2-MeTHF + PTC (Recommended) SnAr_Solvent->MeTHF MeOH MeOH/EtOH (Standard) Red_Solvent->MeOH Esters EtOAc (Low H2 Sol.) Red_Solvent->Esters Ether Diethyl Ether (Flammable) Salt_Solvent->Ether MTBE MTBE/IPA (Safe/Stable) Salt_Solvent->MTBE

Caption: Decision tree for selecting solvents based on safety, efficiency, and green chemistry principles.

Troubleshooting & Validation

  • Racemization Check:

    • Risk: Low during SNAr if temperature < 80°C.

    • Validation: Perform Chiral HPLC using a Chiralpak AD-H column (Hexane/IPA mobile phase). The (R)-enantiomer should remain >99% ee.

  • Impurity Profile:

    • Problem: Unknown peak in HPLC during reduction.

    • Cause: In MeOH, formation of N-methylated byproducts can occur if formaldehyde traces are present or via "borrowing hydrogen" mechanisms.

    • Fix: Ensure MeOH is HPLC grade or switch to EtOH.

References

  • ACS Green Chemistry Institute. Solvent Selection Guides. American Chemical Society. [Link]

  • Lipshutz, B. H., & Ghorghani, S. (2020). Nucleophilic Aromatic Substitution Reactions in Water.[1][2] Green Chemistry.[1] [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[2] [Link]

  • Jordan, A., et al. (2016). Solvent Selection for Nucleophilic Aromatic Substitution.[1][3] Organic Process Research & Development.[3] [Link]

Sources

Method

reagents for N-alkylation of (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride

Technical Guide: Optimized N-Alkylation Strategies for (R)-3-(2-Nitrophenoxy)pyrrolidine Hydrochloride Executive Summary This application note details the reagents and protocols for the N-alkylation of (R)-3-(2-Nitrophen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimized N-Alkylation Strategies for (R)-3-(2-Nitrophenoxy)pyrrolidine Hydrochloride

Executive Summary

This application note details the reagents and protocols for the N-alkylation of (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-33-7). This scaffold serves as a critical chiral intermediate in the synthesis of bioactive ether-linked pyrrolidine derivatives.

Key Challenges Addressed:

  • Salt Neutralization: Efficient in situ generation of the nucleophilic free base from the hydrochloride salt.

  • Chemoselectivity: Preserving the nitro (

    
    ) group, which is susceptible to reduction under standard hydrogenation conditions.
    
  • Stereochemical Integrity: Maintaining the (R)-configuration at the C3 position.

Chemical Context & Strategic Planning

Substrate Properties:

  • Structure: A secondary amine (pyrrolidine) with a bulky, electron-withdrawing 2-nitrophenoxy substituent at C3.

  • Acidity: The pyrrolidinium HCl salt is acidic (

    
    ). It requires a base with 
    
    
    
    for effective deprotonation.
  • Nucleophilicity: Once free-based, the secondary amine is highly nucleophilic. This necessitates strict stoichiometric control to prevent quaternary ammonium salt formation (over-alkylation).

Decision Matrix: Reagent Selection
FeatureMethod A: Direct Alkylation (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Method B: Reductive Amination
Electrophile Alkyl Halides (R-X), Sulfonates (R-OMs)Aldehydes (

), Ketones (

)
Primary Reagents Base (

, DIPEA)
Reducing Agent (

,

)
Key Advantage Direct installation of simple alkyl chains.Avoids over-alkylation; milder conditions.
Risk Factor Over-alkylation; Elimination side-reactions.Nitro reduction (must avoid

,

).
Recommended For Benzyl, Allyl, or Primary Alkyl groups.Complex, branched, or sensitive alkyl groups.

Experimental Workflows (Graphviz Visualization)

N_Alkylation_Workflow Start Starting Material: (R)-3-(2-Nitrophenoxy)pyrrolidine HCl Choice Select Methodology Start->Choice MethodA Method A: Direct Alkylation (SN2) Choice->MethodA Alkyl Halides MethodB Method B: Reductive Amination Choice->MethodB Aldehydes/Ketones Base Add Base (K2CO3 or DIPEA) Solvent: ACN or DMF MethodA->Base FreeBase In Situ Free-Basing Base->FreeBase AddRX Add Alkyl Halide (0.95 - 1.05 eq) FreeBase->AddRX WorkupA Workup: Aq. Wash / Extraction AddRX->WorkupA Product Target: N-Alkylated (R)-Pyrrolidine WorkupA->Product Imine Imine Formation (Aldehyde + DIPEA + MeOH) MethodB->Imine Reduce Chemoselective Reduction Reagent: NaBH(OAc)3 (STAB) Imine->Reduce Note CRITICAL: Avoid H2/Pd to protect Nitro group Reduce->Note Reduce->Product

Figure 1: Strategic workflow for N-alkylation, highlighting the divergence between direct substitution and reductive amination pathways.

Detailed Protocols

Protocol A: Direct N-Alkylation ( )

Best for: Primary alkyl halides (Methyl iodide, Benzyl bromide, Allyl bromide).

Reagents:

  • Base: Potassium Carbonate (

    
    , anhydrous, 3.0 eq) OR DIPEA (Hünig's Base, 2.5 eq).
    
  • Solvent: Acetonitrile (ACN) is preferred for ease of workup. DMF is used for low-solubility substrates.

  • Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) (Finkelstein condition) to accelerate reaction with alkyl chlorides/bromides.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend (R)-3-(2-Nitrophenoxy)pyrrolidine HCl (1.0 eq) in anhydrous Acetonitrile (

    
    ).
    
  • Free-Basing: Add

    
      (3.0 eq). Stir at Room Temperature (RT) for 15–30 minutes.
    
    • Note: The suspension may change appearance as the free base is liberated.

  • Addition: Cool the mixture to

    
     (ice bath). Add the Alkyl Halide  (1.0 – 1.05 eq) dropwise.
    
    • Caution: Do not use a large excess of alkyl halide to avoid quaternization (formation of the ammonium salt).

  • Reaction: Allow the mixture to warm to RT and stir.

    • Time: 2–12 hours depending on steric hindrance of the alkyl group.

    • Heat: If reaction is sluggish, heat to

      
      . Avoid reflux if possible to minimize elimination byproducts.
      
  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
Protocol B: Chemoselective Reductive Amination

Best for: Introducing branched alkyl groups or when avoiding over-alkylation is critical.

Reagents:

  • Carbonyl Source: Aldehyde or Ketone (1.1 eq).

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    , STAB, 1.5 eq).
    
    • Why STAB? It is mild and will not reduce the nitro group , unlike catalytic hydrogenation (

      
      ) or 
      
      
      
      [1, 2].
  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Acid Catalyst: Acetic Acid (AcOH, 1.0 eq) – helps imine formation.

Step-by-Step Procedure:

  • Free-Basing (In-situ): Dissolve (R)-3-(2-Nitrophenoxy)pyrrolidine HCl (1.0 eq) in DCE (

    
    ). Add DIPEA  (1.0 eq) to neutralize the HCl salt. Stir for 10 mins.
    
  • Imine Formation: Add the Aldehyde/Ketone (1.1 eq) and Acetic Acid (1.0 eq). Stir at RT for 30–60 minutes to allow the iminium ion to form.

  • Reduction: Add

    
      (1.5 eq) in one portion.
    
    • Observation: Mild gas evolution may occur.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC/LCMS.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM or EtOAc. The organic layer will contain the N-alkylated product.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield HCl salt not fully neutralized.Ensure sufficient base (3.0 eq

or pre-treat with DIPEA).
Over-Alkylation Excess alkyl halide used.Strictly limit Alkyl Halide to 1.0 eq. Use dilute conditions.
Nitro Reduction Wrong reducing agent used.STOP. Do not use

,

, or

. Switch to

.
Racemization Harsh basic conditions/Heat.The ether linkage is stable, but avoid prolonged heating

with strong alkoxides.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, vol. 27, 1998, pp. 395-404. Link

  • PubChem Compound Summary. "(R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride." National Center for Biotechnology Information. Link

  • Organic Chemistry Portal. "Reductive Amination: Recent Literature." Link

Technical Notes & Optimization

Troubleshooting

solubility issues of (R)-3-(2-Nitrophenoxy)pyrrolidine HCl in organic solvents

Welcome to the technical support center for (R)-3-(2-Nitrophenoxy)pyrrolidine HCl. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-3-(2-Nitrophenoxy)pyrrolidine HCl. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in experimental settings, with a specific focus on solubility issues in organic solvents. Our goal is to provide you with the expertise and practical guidance to ensure the smooth progress of your research.

Introduction to (R)-3-(2-Nitrophenoxy)pyrrolidine HCl

(R)-3-(2-Nitrophenoxy)pyrrolidine HCl is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecules. As a hydrochloride salt of a secondary amine, its solubility profile can be a critical factor in reaction setup, purification, and overall experimental success. This guide will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide: Addressing Solubility Issues

Encountering solubility issues can be a significant roadblock in an experimental workflow. This guide provides a systematic approach to diagnosing and resolving poor solubility of (R)-3-(2-Nitrophenoxy)pyrrolidine HCl.

Logical Workflow for Solubility Troubleshooting

The following diagram outlines a step-by-step process to address solubility challenges.

G A Start: (R)-3-(2-Nitrophenoxy)pyrrolidine HCl Undissolved B Initial Solvent Selection (e.g., DMF, DMSO, MeOH) A->B C Is the compound fully dissolved? B->C D Yes C->D E No C->E F Proceed with Experiment D->F G Troubleshooting Path E->G H Increase Temperature (Gentle Heating, e.g., 40-50°C) G->H I Is the compound dissolved? H->I J Yes I->J K No I->K J->F L Consider Co-solvent Addition K->L M Select a Miscible Co-solvent (e.g., DCM, THF, Acetonitrile) L->M N Add co-solvent dropwise M->N O Is the compound dissolved? N->O P Yes O->P Q No O->Q P->F R Consider pH Adjustment (for specific applications) Q->R S Add a non-nucleophilic organic base (e.g., DIPEA, Et3N) to liberate the free base R->S T Is the compound dissolved? S->T U Yes T->U V No / Incompatible with reaction T->V U->F W Re-evaluate solvent choice. Consider alternative polar aprotic or protic solvents. V->W

Caption: Troubleshooting workflow for dissolving (R)-3-(2-Nitrophenoxy)pyrrolidine HCl.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving (R)-3-(2-Nitrophenoxy)pyrrolidine HCl?

A1: Based on the structure, which includes a polar pyrrolidine ring, a nitro group, and an ether linkage, along with the hydrochloride salt form, polar solvents are the recommended starting point. The general principle of "like dissolves like" suggests that polar solutes dissolve best in polar solvents.[1][2]

  • Highly Recommended: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often excellent choices for dissolving hydrochloride salts.[1]

  • Good Alternatives: Polar protic solvents like methanol and ethanol can also be effective.

  • Use with Caution: Chlorinated solvents like Dichloromethane (DCM) and ethers like Tetrahydrofuran (THF) may have limited success on their own but can be useful as co-solvents.

Q2: I've added the compound to my solvent, but it's not dissolving. What should I do next?

A2: If the compound does not dissolve at room temperature, gentle heating can significantly increase the solubility of many organic solids.[3][4] We recommend warming the mixture to 40-50°C with stirring. Be cautious not to overheat, as this could lead to degradation of the compound or solvent evaporation.

Q3: Can I use a co-solvent to improve solubility?

A3: Yes, using a co-solvent is a common and effective strategy.[5][6][7] If your compound is partially dissolved in a polar solvent like DMF, adding a less polar, miscible co-solvent such as DCM or THF can sometimes enhance overall solubility. Add the co-solvent dropwise while monitoring for dissolution.

Q4: Will converting the HCl salt to the free base improve solubility in organic solvents?

A4: Converting the hydrochloride salt to its free base form by adding a non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine) will increase its solubility in less polar organic solvents like ethyl acetate, DCM, and THF. However, this should only be done if the free base is the desired reactant in your subsequent experimental step and the added base does not interfere with your reaction chemistry. The free amine is generally less stable and may be more prone to degradation than the HCl salt.

Q5: My solution is cloudy or hazy. Is my compound fully dissolved?

A5: A cloudy or hazy appearance usually indicates that the compound is not fully dissolved and may be present as a fine suspension.[8] A true solution should be clear. If the solution remains cloudy after heating and stirring, it suggests that you have exceeded the solubility limit of the solvent system.

Q6: How does temperature affect the solubility of (R)-3-(2-Nitrophenoxy)pyrrolidine HCl?

A6: For most solids, solubility increases with temperature.[3][4] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. By increasing the temperature, you provide the energy needed to break the crystal lattice of the solid and allow it to be solvated by the solvent molecules. However, in some rare cases, solubility can decrease with increasing temperature.[9][10] It is always best to determine this empirically for your specific compound and solvent system.

Data & Protocols

Predicted Solubility of (R)-3-(2-Nitrophenoxy)pyrrolidine HCl

While specific experimental data is not widely published, the following table provides a qualitative prediction based on the chemical structure and general solubility principles for amine hydrochloride salts.

SolventTypePredicted SolubilityRationale
Dimethylformamide (DMF)Polar AproticHighHighly polar solvent capable of solvating both the ionic and organic portions of the molecule.
Dimethyl sulfoxide (DMSO)Polar AproticHighSimilar to DMF, its high polarity makes it an excellent solvent for many organic salts.[1]
Methanol (MeOH)Polar ProticModerate to HighCan form hydrogen bonds and has a high dielectric constant, aiding in the dissolution of salts.
Ethanol (EtOH)Polar ProticModerateSlightly less polar than methanol, may require gentle heating to achieve higher concentrations.
Dichloromethane (DCM)Moderately PolarLow to ModerateMay be a suitable co-solvent but is unlikely to be effective as the primary solvent for the salt form.
Tetrahydrofuran (THF)Moderately PolarLowGenerally a poor solvent for salts, but can be used as a co-solvent.
Ethyl Acetate (EtOAc)Moderately PolarLowNot recommended as a primary solvent for the HCl salt, but useful for extractions of the free base.
TolueneNon-polarVery Low/InsolubleThe non-polar nature of toluene is not conducive to dissolving a polar salt.
HexanesNon-polarVery Low/InsolubleUnlikely to dissolve any significant amount of the compound.
Experimental Protocol for Determining Solubility

This protocol provides a systematic method for determining the approximate solubility of (R)-3-(2-Nitrophenoxy)pyrrolidine HCl in a chosen solvent.

Materials:

  • (R)-3-(2-Nitrophenoxy)pyrrolidine HCl

  • A selection of organic solvents (e.g., DMF, DMSO, MeOH, EtOH, DCM, THF)

  • Small vials or test tubes with caps

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Heating block or water bath

  • Analytical balance

Procedure:

  • Preparation: Weigh out a small, precise amount of (R)-3-(2-Nitrophenoxy)pyrrolidine HCl (e.g., 10 mg) into a clean, dry vial.

  • Initial Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 0.1 mL) to the vial.

  • Agitation: Cap the vial and agitate vigorously using a vortex mixer for 30-60 seconds. Observe for dissolution.

  • Incremental Solvent Addition: If the solid is not fully dissolved, add another small, measured volume of the solvent (e.g., 0.1 mL) and repeat the agitation step.[11]

  • Heating (if necessary): If the compound remains insoluble after several additions of solvent at room temperature, gently heat the vial to 40-50°C with stirring for several minutes.

  • Observation: Continue adding the solvent in small increments until the solid is completely dissolved. A clear solution indicates complete dissolution.[8]

  • Calculation: Record the total volume of solvent required to dissolve the initial mass of the compound. Calculate the approximate solubility in mg/mL or mol/L.

  • Documentation: Repeat this process for each solvent of interest and record your observations in a lab notebook.

References

  • Determining the solubility of a substance in an organic solvent. (2024).
  • Experiment 1. Solubility of Organic Compounds. Scribd.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMIN
  • Why does the solubility of some salts decrease with temper
  • Why does the solubility of some salts decrease with temper
  • Solubility of Organic Compounds. (2023).
  • Solubility of Organic Compounds. Chemistry Steps.
  • 13.4: Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts.
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2025).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Modeling the temperature-dependent solubility of salts in organic solvents. (2023).
  • What are the Basic techniques for isolate or crystallize the highly water soluble organic/inorganic compounds? with out salt formation?. (2016).
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025).
  • Simple question about dissolving a compound. (2014). Physics Forums.
  • Solubility of organic amine salts. (2011). Sciencemadness.org.
  • How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?. (2020).
  • What to do when compound did not dissolve in organic solvent?. (2015).
  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016). YouTube.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Chapter 9.2: Solubility and Structure. (2019). Chemistry LibreTexts.
  • Is there a way to convert an insoluble organic substance into soluble?. (2017). Quora.
  • How to tackle compound solubility issue. (2022). Reddit.
  • Solubility Rules. (2023). Chemistry LibreTexts.
  • The Solubility Rules.
  • Salt form of amines. (2015). Reddit.

Sources

Optimization

Technical Support Center: Purification of (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride

Prepared by the Office of Senior Application Scientists Welcome to the technical support guide for (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride. This resource is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the purification of this important chiral building block. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride?

A1: Understanding the physicochemical properties of the molecule is the first step in designing a robust purification strategy. (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride is a chiral cyclic secondary amine salt.[1]

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₁₀H₁₃ClN₂O₃[2][3]Provides the elemental composition.
Molecular Weight ~244.67 g/mol [2]Essential for calculating molar equivalents and yields.
Form Typically a solid at room temperature.Dictates handling and dissolution procedures.
Functionality Secondary Amine (as a hydrochloride salt), Ether, Nitroarene.The amine hydrochloride is the key. It's a salt, making it polar and generally water-soluble, while its corresponding free base is significantly less polar. This duality is exploited in acid-base extractions.[4][5]
Chirality Contains a single stereocenter at the C3 position of the pyrrolidine ring.The (R)-configuration is critical. Purification methods must be chosen to avoid racemization, and enantiomeric purity must be assessed.[6]
Q2: What are the likely impurities I might encounter in my crude sample?

A2: Impurities can originate from starting materials, side reactions, or degradation. A systematic approach to identifying them is crucial. Potential impurities include:

  • Starting Materials: Unreacted precursors used in the synthesis of the pyrrolidine ring or in the attachment of the 2-nitrophenoxy group.[7][8]

  • Reaction By-products: These can include isomers (e.g., substitution at a different position on the phenol ring), or products from over-reaction or incomplete reaction. For instance, in syntheses involving nitrile reduction, residual starting material or intermediates can be present.[8]

  • Enantiomeric Impurity: The corresponding (S)-enantiomer is a common process-related impurity. Since enantiomers have identical physical properties in an achiral environment, their removal requires specialized techniques.[6]

  • Solvent Residues: Residual solvents from the reaction or initial workup.

  • Degradation Products: The nitro group can potentially be reduced under certain conditions, leading to the corresponding amino--derivative.[9]

Q3: What are the primary purification strategies for this compound?

A3: The purification strategy should be selected based on the nature and quantity of the impurities. The three main techniques are:

  • Recrystallization: This is the most common and scalable method for purifying crystalline solids like amine hydrochlorides. It relies on differences in solubility between the desired compound and impurities in a chosen solvent system.[4][10]

  • Acid-Base Extraction: This is a highly effective liquid-liquid extraction technique for separating basic compounds (like amines) from neutral or acidic impurities.[4][5]

  • Chromatography: While less common for bulk purification of polar salts, techniques like preparative High-Performance Liquid Chromatography (HPLC) can be used for very high purity requirements or for separating challenging impurities. Chiral HPLC is essential for determining and separating enantiomers.[11]

Q4: How can I assess the purity of my (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride sample?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis. A reverse-phase method (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can quantify most impurities.

  • Chiral HPLC: Essential for determining the enantiomeric excess (e.e.). This requires a specific chiral stationary phase column.[6][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in sufficient quantity (>1-2%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying unknown impurities.[12]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Scenario 1: Recrystallization Failures

Recrystallization is a powerful but delicate technique. Success hinges on selecting the right solvent and using the correct procedure.

Q: I've added my crude material to a solvent, but it's not dissolving even with heating. What should I do?

A: This indicates that the solvent is not a good choice for dissolving your compound.

Causality: For recrystallization to work, the compound must be soluble in the hot solvent. If it doesn't dissolve, you cannot proceed.

Solutions:

  • Increase Solvent Volume: Add more hot solvent in small increments. Sometimes, you may simply not have enough.[10]

  • Switch Solvents: If the compound remains insoluble, you must select a more suitable solvent. For amine hydrochlorides, polar protic solvents are often effective.[5][10]

Solvent ClassExamplesSuitability for Amine HCl Salts
Alcohols Methanol, Ethanol, IsopropanolExcellent. Often the first choice. Isopropanol is frequently preferred as it may offer a better recovery yield than methanol or ethanol, where the salt might be too soluble even when cold.[10]
Ketones AcetoneModerate. Can sometimes work, but solubility may be limited.
Ethers Diethyl Ether, THFPoor. Generally used as anti-solvents.
Water H₂OGood solubility, but can be problematic. While many HCl salts dissolve well in hot water, they may remain too soluble upon cooling, leading to poor recovery. Also, removing residual water can be difficult.
Q: My compound dissolved, but no crystals have formed after cooling the solution. What went wrong?

A: This is a classic recrystallization problem, usually caused by one of two issues.

Causality & Solutions:

  • Too Much Solvent: This is the most common reason.[10] The solution is not supersaturated, so the compound remains dissolved.

    • Fix: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow it to cool slowly again.[10]

  • Supersaturation / Lack of Nucleation: The solution is concentrated enough, but crystal growth has not initiated.

    • Fix 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[10]

    • Fix 2: Seeding. If you have a small crystal of pure product, add it to the cooled solution. This "seed crystal" will act as a template for further crystallization.

Scenario 2: Persistent Impurities After Recrystallization

Sometimes, an impurity has a solubility profile so similar to your product that recrystallization is ineffective.

Q: My product is consistently contaminated with a non-basic, organic impurity. How can I remove it?

A: This is the ideal scenario for employing an acid-base extraction . This technique leverages the basicity of the pyrrolidine nitrogen to move your compound between aqueous and organic phases, leaving neutral impurities behind.

  • Dissolution: Dissolve the crude hydrochloride salt in water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 1M NaOH or Na₂CO₃ solution) while stirring until the pH is basic (pH > 10). This deprotonates the pyrrolidinium ion, forming the neutral "free base" of your compound. The free base is much less soluble in water and may precipitate or form an oil.

  • Extraction into Organic Solvent: Add a water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate). The neutral free base will preferentially dissolve in the organic layer, while any polar, non-basic impurities may remain in the aqueous layer.

  • Separation & Washing: Separate the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Re-formation of the Salt: To recover your hydrochloride salt, you have two common options:

    • Aqueous Method: Extract the organic layer with a stoichiometric amount of dilute aqueous HCl. Your compound will become protonated again and move back into the new aqueous layer, leaving neutral organic impurities in the organic phase. You can then remove the water by lyophilization or careful evaporation.

    • Anhydrous Method: Dry the organic solution (containing the free base) over a drying agent like Na₂SO₄ or MgSO₄. Filter off the drying agent. Bubble dry HCl gas through the solution or add a solution of HCl in a solvent like ether or dioxane. The pure (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride will precipitate out of the organic solvent.[4]

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of the organic solvent (e.g., ether) to remove any remaining soluble impurities, and dry under vacuum.

cluster_start Initial State cluster_phase1 Phase 1: Basification & Extraction cluster_phase2 Phase 2: Re-Protonation & Isolation cluster_end Final Products start Crude HCl Salt in Water (Compound+ & Impurity) basify Add Base (e.g., NaOH) Deprotonate Amine start->basify Step 1 extract1 Extract with Organic Solvent (e.g., DCM) basify->extract1 Step 2 phase_sep1 Separate Layers extract1->phase_sep1 aq1 Aqueous Layer (Ionic Impurities) phase_sep1->aq1 Discard org1 Organic Layer (Free Base + Neutral Impurity) phase_sep1->org1 Process acidify Add HCl (Anhydrous or Aqueous) org1->acidify Step 3 precipitate Precipitate Pure HCl Salt acidify->precipitate waste Organic Solution (Neutral Impurity) acidify->waste By-product isolate Filter & Dry precipitate->isolate pure_product Pure (R)-isomer HCl Salt isolate->pure_product Yield

Caption: Workflow for purification via acid-base extraction.

Scenario 3: Chiral Purity Concerns
Q: My analysis shows the presence of the (S)-enantiomer. How can I improve the enantiomeric excess (e.e.)?

A: Separating enantiomers is a significant challenge because they have identical physical properties (solubility, boiling point, etc.). Direct separation requires a chiral environment.

Causality: Enantiomers only differ in their interaction with other chiral entities.[6] To separate them, you must introduce another chiral molecule or surface.

Solutions:

  • Preparative Chiral HPLC: This is the most direct and often most effective method, especially on a smaller scale. The crude mixture is injected onto a larger-scale chiral column, and the two enantiomers are collected as they elute at different times.

  • Diastereomeric Recrystallization: This is a classical chemical resolution technique.

    • Principle: React your racemic or enantiomerically-impure free base with a high-purity chiral acid (a "resolving agent"). This creates a mixture of two diastereomeric salts (e.g., R-amine/R-acid and S-amine/R-acid).

    • Separation: Diastereomers are different compounds and have different physical properties, including solubility.[11] You can now use standard recrystallization to selectively crystallize one diastereomer, leaving the other in solution.

    • Liberation: After isolating the pure diastereomeric salt, you perform another acid-base workup to remove the chiral resolving agent, yielding your enantiomerically pure free base, which can then be converted back to the HCl salt.

G start Mixture of (R)- and (S)-Amine Free Base reagent Add Pure Chiral Acid (e.g., (+)-Tartaric Acid) start->reagent salts Mixture of Diastereomeric Salts (R,R)-Salt & (S,R)-Salt reagent->salts recryst Recrystallization salts->recryst solid Pure (R,R)-Salt Crystal recryst->solid Different Solubility liquid Solution with (S,R)-Salt recryst->liquid Different Solubility liberate Liberate Amine (Acid-Base Workup) solid->liberate final_product Pure (R)-Amine liberate->final_product

Caption: Conceptual flow of chiral resolution by diastereomeric salt formation.

References

  • European Patent Office. Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. [Link]

  • Journal of the American Chemical Society. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. [Link]

  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics. [Link]

  • 1PlusChem. (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride | 1286207-33-7. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ChemBK. 3-(2-Nitrophenoxy)pyrrolidine hydrochloride. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • National Institutes of Health. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]

  • Global Research Online. CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • IAPC-OBP. chiral separation for enantiomeric determination in the pharmaceutical industry. [Link]

  • Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. [Link]

  • Genotek Biochem. Impurities. [Link]

  • Google Patents.
  • Google Patents.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral HPLC Resolution of (R) and (S)-3-(2-Nitrophenoxy)pyrrolidine

Executive Summary The separation of 3-(2-Nitrophenoxy)pyrrolidine enantiomers presents a classic but distinct challenge in chiral chromatography. The molecule contains a basic secondary amine (pyrrolidine ring) and a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 3-(2-Nitrophenoxy)pyrrolidine enantiomers presents a classic but distinct challenge in chiral chromatography. The molecule contains a basic secondary amine (pyrrolidine ring) and a highly polar nitro-aromatic ether tail. This combination requires a separation strategy that suppresses deleterious silanol interactions while maximizing the


-

and hydrogen-bonding recognition mechanisms of the stationary phase.

This guide compares the three most effective methodologies for this scaffold: Amylose-coated (AD-H) , Cellulose-coated (OD-H) , and Immobilized Amylose (IA) phases. While Chiralpak AD-H is the historical "Gold Standard" for nitro-aromatics, modern immobilized phases (IA) offer superior solvent flexibility for preparative scale-up.

Molecular Analysis & Separation Strategy

To design a robust method, we must first understand the analyte's interaction profile.

  • The Basic Center (Pyrrolidine Nitrogen): The secondary amine (

    
    ) will interact strongly with residual silanols on the silica support, leading to severe peak tailing.
    
    • Strategic Requirement: Mobile phases must contain a basic modifier (Diethylamine or Triethylamine) at 0.1%.

  • The Chiral Handle (Ether Linkage): The stereocenter at the C3 position of the pyrrolidine ring is close to the ether oxygen, providing a dipole interaction point.

  • The Recognition Group (Nitro-benzene): The nitro group is a strong

    
    -acceptor. It interacts favorably with the carbamate groups on polysaccharide stationary phases (which act as 
    
    
    
    -donors).
Interaction Mechanism Diagram

The following diagram illustrates the critical decision pathways for method selection based on these molecular features.

G Start Analyte: 3-(2-Nitrophenoxy)pyrrolidine Amine Feature 1: Basic 2° Amine (Risk: Tailing) Start->Amine Nitro Feature 2: Nitro-Aromatic (Opportunity: Pi-Pi Interaction) Start->Nitro Modifier Requirement: Add 0.1% DEA/TEA Amine->Modifier Suppress Silanols ColumnSel Column Selection Strategy Nitro->ColumnSel Target Pi-Acceptor Modifier->ColumnSel ADH Method A: Chiralpak AD-H (Amylose Coated) High Success for Nitro-aryls ColumnSel->ADH Primary Screen ODH Method B: Chiralcel OD-H (Cellulose Coated) Alternative Cavity Size ColumnSel->ODH Secondary Screen IA Method C: Chiralpak IA (Immobilized) Solvent Flexibility (MtBE/THF) ColumnSel->IA Scale-Up/Solubility

Figure 1: Strategic decision tree for separating basic nitro-aromatic pyrrolidines.

Comparative Performance Guide

The following comparison is based on standard screening protocols for 3-aryloxypyrrolidines.

Method A: The "Gold Standard" (Chiralpak AD-H)

The amylose tris(3,5-dimethylphenylcarbamate) phase (AD-H) typically shows the highest selectivity for nitro-aromatics due to the helical structure of the amylose polymer, which accommodates flat aromatic systems well.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1).

  • Pros: Historically highest selectivity (

    
    ) for this specific class; predictable behavior.
    
  • Cons: Restricted solvent compatibility (cannot use DCM, THF, MtBE).

  • Expected Performance:

    • Selectivity (

      
      ): 1.3 – 1.8
      
    • Resolution (

      
      ): > 2.5 (Baseline)[1]
      
Method B: The "Robust Alternative" (Chiralcel OD-H)

The cellulose analogue (OD-H) has a more linear, rigid cavity. While often effective, it sometimes struggles with the steric bulk of the nitro group in the ortho position compared to the amylose backbone.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1).

  • Pros: Complementary selectivity; if AD-H fails, OD-H often works.

  • Cons: Similar solvent restrictions to AD-H.

  • Expected Performance:

    • Selectivity (

      
      ): 1.1 – 1.4
      
    • Resolution (

      
      ): 1.5 – 2.0
      
Method C: The "Scale-Up" Choice (Chiralpak IA)

The immobilized version of AD-H. It allows the use of "non-standard" solvents like Methyl tert-butyl ether (MtBE) or Tetrahydrofuran (THF), which can dramatically improve the solubility of the nitro-compound and alter the selectivity profile.

  • Mobile Phase: n-Hexane / MtBE / Ethanol / DEA (50:40:10:0.1).

  • Pros: High solubility for preparative loads; column is robust against solvent shock.

  • Cons: Slightly lower plate count than coated phases in some standard solvents.

  • Expected Performance:

    • Selectivity (

      
      ): Variable (Solvent dependent).
      
    • Resolution (

      
      ): > 3.0 (Optimized).
      
Summary Data Table: Representative Screening Results
ParameterMethod A (AD-H)Method B (OD-H)Method C (IA - Non-Standard)
Stationary Phase Amylose (Coated)Cellulose (Coated)Amylose (Immobilized)
Mobile Phase Hex/IPA/DEA (90/10/0.1)Hex/IPA/DEA (90/10/0.1)Hex/MtBE/EtOH/DEA (50/45/5/0.1)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Typical

1.45 (Excellent)1.15 (Moderate)1.60 (Superior)
Tailing Factor (

)
1.1 (Good)1.3 (Fair)1.05 (Excellent)
Application QC / AnalyticalConfirmationPreparative / Purification

Detailed Experimental Protocol

This protocol is designed to be self-validating. If the system suitability test fails, do not proceed to sample injection.

Phase 1: System Preparation & Passivation

Why? Basic amines stick to stainless steel and silica. Passivating the system ensures the column sees the modifier immediately.

  • Flush System: Remove any Reversed Phase solvents (Water/MeCN). Flush with 100% Isopropanol (IPA) for 10 mins.

  • Prime Lines: Place channel A in n-Hexane and Channel B in IPA containing 0.1% Diethylamine (DEA) .

  • Equilibration: Install the column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm). Equilibrate at 1.0 mL/min (90% A / 10% B) for 45 minutes.

    • Check: Monitor pressure stability.[2] It should be ~30-50 bar depending on tubing.

Phase 2: Sample Preparation
  • Dissolution: Dissolve 1 mg of (R,S)-3-(2-Nitrophenoxy)pyrrolidine in 1 mL of Mobile Phase .

    • Note: Do not dissolve in pure IPA or Ethanol if using a Hexane-rich mobile phase; this causes "solvent shock" and peak distortion.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter.

Phase 3: Method Execution (Gradient Screening)

While isocratic is preferred for QC, a shallow gradient helps identify the optimal alcohol percentage quickly.

  • Time 0: 95% Hexane / 5% IPA (+DEA)

  • Time 15: 80% Hexane / 20% IPA (+DEA)

  • Time 20: 80% Hexane / 20% IPA (+DEA)

  • Wavelength: 254 nm (Nitro aromatic absorption) and 280 nm.

Troubleshooting & Optimization

Issue: Peak Tailing ( )
  • Cause: Secondary amine interaction with silanols.

  • Solution 1: Increase DEA concentration to 0.2%.

  • Solution 2: Switch modifier to Ethylenediamine (EDA) . EDA is a bidentate base that more effectively masks silanols than DEA.

Issue: Poor Resolution ( )
  • Cause: The "fit" in the chiral cavity is too loose.

  • Solution: Lower the temperature. Chiral separations are enthalpy-driven. Reducing the column oven temperature from 25°C to 10°C often dramatically increases resolution (

    
    ) by "freezing" the stationary phase conformation.
    
Workflow Diagram: Optimization Loop

Optimization Start Initial Screen (Hex/IPA/DEA) Check Check Resolution (Rs) Check Tailing (Tf) Start->Check Success Method Validated Check->Success Rs > 2.0 & Tf < 1.2 FailTail Tailing > 1.5? Switch DEA -> EDA or Increase % Check->FailTail Bad Shape FailRes Rs < 1.5? Lower Temp (10°C) or Change Solvent (EtOH) Check->FailRes Bad Separation FailTail->Start Re-inject FailRes->Start Re-inject

Figure 2: Optimization loop for maximizing resolution and peak shape.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][][4][5][6] Chemical Society Reviews, 37(12), 2593-2608. (Foundational text on Amylose/Cellulose mechanisms).

  • Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. Marcel Dekker.
  • Matmour, D., et al. (2021).[4] Comparative Chiral Separation of (RS)-Propranolol Racemate by HPLC. Algerian Journal of Biosciences, 02(02), 111–114.[4] Retrieved from [Link] (Analogous structure separation data).

Sources

Comparative

Comparative IR Analysis: Differentiating Nitro and Amine Functionalities in Pyrrolidine Scaffolds

Executive Summary Objective: This guide details the infrared (IR) spectroscopic differentiation of nitro ( ) and amine ( ) functional groups within pyrrolidine derivatives. Context: Pyrrolidine scaffolds are ubiquitous i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide details the infrared (IR) spectroscopic differentiation of nitro (


) and amine (

) functional groups within pyrrolidine derivatives. Context: Pyrrolidine scaffolds are ubiquitous in medicinal chemistry (e.g., proline derivatives). A critical synthetic pathway involves the reduction of a nitro-pyrrolidine intermediate to its amino-pyrrolidine counterpart. Performance Verdict: While NMR provides superior structural elucidation, FT-IR is the superior method for real-time reaction monitoring of this reduction due to the distinct, high-intensity disappearance of N-O stretches and the appearance of N-H stretches, which occurs on a timescale (seconds) unattainable by standard NMR or HPLC methods.

Technical Deep Dive: Spectral Signatures

The differentiation relies on two distinct spectral regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[1]

A. The Nitro Group ( )

The nitro group is electronically unique due to resonance between the two oxygens. It does not exhibit a single


 stretch but rather a coupled pair of vibrations.
  • Asymmetric Stretch (

    
    ):  Found at 1550 ± 20 cm⁻¹ . This is often the strongest band in the spectrum for nitro compounds.
    
  • Symmetric Stretch (

    
    ):  Found at 1365 ± 20 cm⁻¹ .
    
  • Pyrrolidine Context: If the nitro group is directly attached to the nitrogen of the pyrrolidine ring (N-nitropyrrolidine), the N-N single bond character shifts these peaks slightly, but they remain the dominant feature.

B. The Amine Group ( and )

Pyrrolidine derivatives present a unique challenge: the ring itself contains a secondary amine (if unsubstituted) or a tertiary amine (if N-substituted), while the reduced functional group is typically a primary amine.

  • Primary Amine (The Product):

    • N-H Stretching: A distinct doublet between 3300–3500 cm⁻¹ .

      • Asymmetric: Higher wavenumber (~3500 cm⁻¹).

      • Symmetric: Lower wavenumber (~3400 cm⁻¹).

    • N-H Bending (Scissoring): A sharp band at 1580–1650 cm⁻¹ .[2]

  • Secondary Amine (The Pyrrolidine Ring):

    • N-H Stretching: A single weak band in the 3300–3500 cm⁻¹ region.

    • Differentiation: The primary amine doublet is easily distinguishable from the secondary amine singlet.

C. Comparative Data Table
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Nitro (

)
N-O Asymmetric Stretch1550 ± 20 StrongHigh (Disappears upon reduction)
N-O Symmetric Stretch1365 ± 20 Medium/StrongHigh
Primary Amine (

)
N-H Stretch (Doublet)3300–3500 MediumHigh (Appears upon reduction)
N-H Scissoring (Bend)1580–1650MediumMedium (Can overlap with C=C)
C-N Stretch1000–1250Medium/WeakLow (Buried in fingerprint)
Pyrrolidine Ring C-H Stretch (

)
2800–3000StrongBaseline (Always present)
Ring Breathing~900–1100WeakLow

Performance Analysis: IR vs. Alternatives

When monitoring the synthesis of amine-pyrrolidines from nitro-precursors, researchers must choose between IR, NMR, and TLC/MS.

Comparison Matrix
FeatureFT-IR (Recommended) 1H NMR TLC / Mass Spec
Speed Instant (<30s) Slow (10-30 mins)Medium (5-10 mins)
Sample Prep Minimal (ATR)High (Deuterated solvents)Medium (Dilution/Spotting)
Quantification Semi-quantitative (Beer's Law)Precise Qualitative
Water Tolerance Low (if using KBr); High (ATR)Low (Solvent exchange needed)High
Primary Utility Kinetic Monitoring Structural ConfirmationPurity Check

Expert Insight: Use FT-IR for in situ monitoring to determine reaction endpoint. Use NMR only after workup to confirm the exact structure and stereochemistry of the pyrrolidine ring.

Experimental Protocol: Reaction Monitoring

Scenario: Catalytic hydrogenation of 3-nitropyrrolidine derivative to 3-aminopyrrolidine derivative.

Phase 1: Baseline Establishment
  • Blanking: Clean the ATR (Attenuated Total Reflectance) crystal with isopropanol. Collect a background spectrum of the ambient air/solvent system.

  • Starting Material Reference: Apply a drop of the nitro-pyrrolidine starting material.

    • Checkpoint: Verify strong peaks at ~1550 cm⁻¹ and ~1365 cm⁻¹.[3] Ensure the 3300–3500 cm⁻¹ region is relatively quiet (unless the pyrrolidine ring is unsubstituted).

Phase 2: Reaction Monitoring (The "Disappearance" Method)
  • Sampling: At

    
     minutes, withdraw a 50 µL aliquot of the reaction mixture.
    
  • Solvent Evaporation (Crucial): If the solvent is IR-absorbing (e.g., Methanol), flash-evaporate the aliquot on the ATR crystal using a gentle stream of nitrogen. Solvent peaks can mask the Amine N-H stretch.

  • Data Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).

Phase 3: Validation Logic
  • Success Criteria:

    • Target 1: Complete disappearance of the 1550 cm⁻¹ peak.

    • Target 2: Appearance of the N-H doublet at 3300–3500 cm⁻¹.

  • Artifact Warning: If a broad peak appears at 3400 cm⁻¹ instead of a doublet, this may be residual moisture (O-H stretch) rather than the amine product. Dry the sample further.

Visualization of Workflows

Diagram 1: Spectral Identification Logic

This decision tree guides the researcher in identifying the functional group based on peak topology.

SpectralLogic Start Analyze Spectrum (Pyrrolidine Derivative) Check1550 Check 1550 cm⁻¹ Region (Strong Band?) Start->Check1550 NitroConfirmed Nitro Group Present (R-NO₂) Check1550->NitroConfirmed Yes Check3400 Check 3300-3500 cm⁻¹ Region Check1550->Check3400 No Doublet Distinct Doublet? Check3400->Doublet Singlet Single Weak Band? Check3400->Singlet PrimaryAmine Primary Amine (Reaction Complete) Doublet->PrimaryAmine Yes SecondaryAmine Secondary Amine Only (Ring NH) Singlet->SecondaryAmine Yes

Caption: Logical flow for distinguishing Nitro vs. Amine groups in pyrrolidine derivatives using IR peak topology.

Diagram 2: Experimental Reaction Monitoring Workflow

This workflow illustrates the "Loop" process for monitoring the reduction reaction.

MonitoringWorkflow RxnStart Start Reaction (Nitro-Pyrrolidine) Sample Take Aliquot (t = X min) RxnStart->Sample Process Evaporate Solvent (Remove MeOH/EtOH) Sample->Process Measure Acquire ATR-IR Process->Measure Decision 1550 cm⁻¹ Peak Gone? Measure->Decision Continue Continue Reaction Decision->Continue No Stop Stop & Workup (Amine Formed) Decision->Stop Yes Continue->Sample Wait 15 min

Caption: Iterative experimental workflow for monitoring Nitro-to-Amine reduction using ATR-FTIR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for N-O and N-H stretching frequencies).
  • National Institute of Standards and Technology (NIST). (n.d.). Pyrrolidine Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Luo, R., et al. (2023).[4] One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. RSC Advances, 13, 29607-29612.[4] Retrieved from [Link]

Sources

Validation

Verification Guide: Specific Rotation of (R)-3-(2-Nitrophenoxy)pyrrolidine HCl

This guide outlines a rigorous protocol for verifying the specific rotation of (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-33-7). As this compound is a critical chiral intermediate—often utilized in the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous protocol for verifying the specific rotation of (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-33-7). As this compound is a critical chiral intermediate—often utilized in the synthesis of GPCR modulators and kinase inhibitors—establishing its enantiomeric purity is a prerequisite for downstream efficacy and safety.

Part 1: Executive Summary & Technical Context

The Challenge of Verification

Unlike common pharmacopeial standards, the specific rotation (


) for proprietary intermediates like (R)-3-(2-Nitrophenoxy)pyrrolidine HCl is often not standardized in public monographs. Verification therefore requires a comparative approach , triangulating polarimetry data against Chiral HPLC and synthetic origin.
Chemical Identity[1][2][3]
  • Compound: (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride[1]

  • CAS: 1286207-33-7[1]

  • Molecular Weight: 244.67 g/mol

  • Chiral Center: C3 of the pyrrolidine ring.

  • Critical Attribute: The (R)-configuration is chemically distinct from the (S)-enantiomer (CAS 1220020-09-6).

Synthesis-Dependent Rotation (Causality)

The expected sign of rotation depends heavily on the synthetic route. You must validate the "Origin of Chirality":

  • SNAr Route (Retention): Reaction of (R)-N-Boc-3-hydroxypyrrolidine with 2-fluoronitrobenzene retains the stereocenter.

  • Mitsunobu Route (Inversion): Reaction of (S)-N-Boc-3-hydroxypyrrolidine with 2-nitrophenol inverts the stereocenter to (R).

Part 2: Comparative Analysis of Analytical Methods

To ensure data integrity, you cannot rely on polarimetry alone. This guide compares the primary verification method (Polarimetry) with the validation method (Chiral HPLC).

FeatureMethod A: Polarimetry (Specific Rotation) Method B: Chiral HPLC (Enantiomeric Excess)
Primary Output Bulk property (

)
Separation of (R) and (S) peaks
Precision Moderate (Subject to moisture/solvent effects)High (>99.9% accuracy)
Throughput < 5 minutes20–40 minutes
Limit of Detection Requires >10 mg sampleDetects <0.1% impurity
Role in Workflow Routine Batch Release Reference Standard Establishment

Part 3: Experimental Protocol (Self-Validating System)

A. Preparation of the Reference Standard

Before routine polarimetry, establish the "True Value" for your specific lot using Chiral HPLC.

Protocol:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate), 4.6 x 250 mm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: Diethylamine is crucial for peak shape of amine salts.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm (Nitrophenoxy chromophore).[2]

  • Acceptance: The (R)-isomer must constitute >98.5% area.

B. Determination of Specific Rotation ( )

Reagents:

  • Solvent: Methanol (HPLC Grade). Water is acceptable but Methanol minimizes solubility issues with the free base impurities.

  • Equipment: Digital Polarimeter (Sodium D-line, 589 nm).

Step-by-Step Methodology:

  • Drying: Dry the hydrochloride salt in a vacuum oven at 40°C for 4 hours to remove hygroscopic moisture. Moisture is the #1 cause of rotation drift.

  • Weighing: Accurately weigh 100 mg (

    
     0.1 mg) of the dried sample.
    
  • Dissolution: Transfer to a 10 mL volumetric flask. Dissolve in Methanol.[3] Sonicate if necessary to ensure the salt is fully dissociated.

    • Concentration (c): 1.0 g/100 mL (1% w/v).

  • Blanking: Fill the 1 dm (100 mm) polarimeter tube with pure Methanol. Zero the instrument.

  • Measurement: Rinse the tube with the sample solution, then fill. Measure at 20°C. Record the average of 5 readings.

Calculation:



  • 
    : Observed rotation (degrees)[4][5][6]
    
  • 
    : Path length (dm)
    
  • 
    : Concentration ( g/100  mL)
    

Expected Range (Guidance): While batch-specific values vary, pyrrolidine ether hydrochlorides typically exhibit rotations in the range of -15° to -25° (or positive, depending on the exact solvation shell; the key is consistency with the Chiral HPLC-validated lot).

  • Note: If the free base is used, the rotation magnitude often shifts significantly.

Part 4: Verification Workflow Diagram

The following decision tree illustrates the logic flow for accepting or rejecting a batch based on specific rotation.

VerificationWorkflow Start Start: Receive (R)-3-(2-Nitrophenoxy) pyrrolidine HCl Batch Dry Pre-treatment: Dry Sample (40°C, Vacuum, 4h) Start->Dry Measure Measure Specific Rotation [α]D at 20°C, c=1.0, MeOH Dry->Measure Decision Is [α]D within ±2° of Reference Standard? Measure->Decision Pass PASS: Release Batch (Routine QC) Decision->Pass Yes Fail FAIL: Out of Spec Decision->Fail No HPLC Perform Chiral HPLC (Definitive Test) Fail->HPLC Analyze Analyze Enantiomeric Excess (ee%) HPLC->Analyze Reject REJECT: Chemical Reprocessing or Disposal Analyze->Reject ee < 98% Update Update Reference Value (New Standard Established) Analyze->Update ee > 98%

Figure 1: Logical workflow for verifying enantiomeric purity, prioritizing polarimetry for speed and HPLC for accuracy.

Part 5: Troubleshooting & Validation

If your specific rotation results are inconsistent, evaluate these variables:

  • Hygroscopicity: The HCl salt is hygroscopic. Absorbed water lowers the effective concentration (

    
    ), leading to a falsely low rotation value. Solution: Karl Fischer titration to correct 
    
    
    
    .
  • Solvent Effects: Switching from Methanol to Water can reverse the sign or double the magnitude due to hydrogen bonding with the ether oxygen and amine. Always report solvent.

  • Temperature: A deviation of

    
     can alter the reading by 0.5–1.0°. Ensure the polarimeter is thermostated.
    

References

  • PubChem. (2025).[7][8] Compound Summary: 3-(2-Nitrophenoxy)pyrrolidine hydrochloride.[1][9] National Library of Medicine. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Context on Mitsunobu inversion vs SNAr retention).
  • Daicel Chiral Technologies. (2024). Chiral Selector Application Guide for Amines. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. (R)-3-(2-Nitrophenoxy)pyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride is a compound of interest, and like any specialized chemical, its handling requires a thorough understanding of its potential hazards and the implementation of precise safety protocols.

This guide moves beyond a simple checklist. It provides a procedural and logistical framework for the safe handling of this compound, grounded in the core principles of laboratory safety. The guidance herein is synthesized from safety data for the parent pyrrolidine structure and related nitrophenoxy compounds, establishing a robust safety protocol based on chemical class hazards.

Hazard Assessment: Understanding the Risk Profile

Before any personal protective equipment (PPE) is selected, a clear understanding of the compound's intrinsic hazards is essential. Based on data from the foundational pyrrolidine structure, we can anticipate a multi-faceted risk profile.

Hazard ClassificationDescription of RiskRationale & Causality
Acute Toxicity (Oral & Inhalation) Harmful if the compound is swallowed or its dust/aerosols are inhaled.[1]The pyrrolidine moiety can be toxic, and systemic absorption through ingestion or inhalation can lead to adverse health effects such as headaches and nausea.[2]
Skin Corrosion Causes severe skin burns upon direct contact.[1]Pyrrolidine itself is a corrosive substance. Direct contact can lead to rapid tissue damage. All derivatives should be treated with the same level of caution.
Serious Eye Damage Can cause irreversible eye damage upon contact.[1]The corrosive nature of the compound means that even minor splashes to the eyes can result in serious, potentially permanent injury.[1]
Flammability Vapors may be flammable and can form explosive mixtures with air.[1][3]The parent compound, pyrrolidine, is a highly flammable liquid.[1] While the hydrochloride salt form is a solid, dusts can be flammable, and handling procedures must mitigate ignition risks.

The Hierarchy of Controls: PPE as the Final Safeguard

It is critical to remember that PPE is the last line of defense. Its effectiveness is predicated on the implementation of engineering and administrative controls.

  • Engineering Controls: The primary control measure is to always handle (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride inside a certified chemical fume hood . This minimizes inhalation exposure. The fume hood's ventilation system must be verified to be in proper working order before commencing any work.

  • Administrative Controls: Establish clear Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on these procedures and the associated risks. Limit the quantity of material handled at any one time.

Core Protective Equipment: A Head-to-Toe Protocol

Selection of PPE must be deliberate and based on the identified hazards. The following is the minimum required ensemble for handling this compound.

PPE ComponentSpecificationRationale for Use
Eye & Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards, worn in conjunction with a full-face shield.[1]Goggles provide a seal around the eyes to protect from splashes, while the face shield offers a secondary layer of protection for the entire face against splashes and projectiles.[1][4]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). Always use a double-gloving technique.Protects against severe skin burns and absorption.[1] Gloves must be inspected for integrity before each use.[1][5] Contaminated gloves must be disposed of properly after use.[1]
Body Protection A flame-retardant, anti-static lab coat is required.[1] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or suit should be worn over the lab coat.[6]Provides a barrier against skin contact and protects underlying clothing. The flame-retardant property is crucial due to the flammability hazard of the parent compound.[1]
Respiratory Protection Not typically required when work is performed within a properly functioning chemical fume hood.In the event of a spill outside of a fume hood or if aerosols/dusts are generated, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[7][8]

Operational Plan: A Step-by-Step Handling Procedure

A systematic approach ensures that safety is integrated into every step of the workflow.

Step 1: Pre-Handling Preparation

  • Verify Engineering Controls: Confirm the chemical fume hood has a current certification and is drawing air correctly.

  • Assemble and Inspect PPE: Lay out all required PPE. Meticulously inspect each item, especially gloves, for any signs of damage, degradation, or pinholes.[1][5]

  • Locate Emergency Equipment: Physically locate and ensure unobstructed access to the nearest safety shower, eyewash station, and fire extinguisher.[3]

  • Prepare a Waste Container: Have a clearly labeled hazardous waste container ready within the fume hood to immediately dispose of contaminated items.

Step 2: Chemical Handling

  • Don PPE: Put on all protective equipment in the correct order (lab coat, inner gloves, outer gloves, goggles, face shield).

  • Grounding: If transferring material from metal containers, ensure all equipment is properly grounded and bonded to prevent static discharge, a potential ignition source.[2][3]

  • Work in Fume Hood: Conduct all manipulations of the solid compound deep within the fume hood sash.

  • Use Appropriate Tools: Use non-sparking tools for any transfer or manipulation of the chemical.[7][9]

  • Controlled Dispensing: Weigh or measure the compound carefully to avoid generating airborne dust.

Step 3: Post-Handling Decontamination and Doffing

  • Initial Decontamination: Clean all non-disposable equipment and the work surface within the fume hood.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination.

    • Remove outer gloves first, peeling them off without touching the exterior.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove inner gloves last.

  • Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[5][10]

Emergency and Disposal Protocols

Spill Response

  • Evacuate and Alert: In case of a spill, evacuate personnel from the immediate area and alert others.[2]

  • Assess and Equip: Don full PPE, including respiratory protection, before re-entering the area.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[2][9] Do not use combustible materials.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[1] Clean the spill area thoroughly.

Waste Disposal

  • Segregation: All waste, including the chemical itself and any contaminated materials (gloves, absorbent, etc.), must be treated as hazardous waste.[2]

  • Containerization: Place waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams.

  • Regulatory Compliance: Dispose of all waste through a licensed professional waste disposal service, adhering strictly to all local, regional, and national regulations.[1] Uncleaned containers should be treated as if they still contain the product.

Safety Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for safely handling (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride.

G Start Initiate Task: Handling (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride Assess 1. Hazard Assessment (Review SDS, Corrosive, Toxic, Flammable) Start->Assess SelectPPE 2. Select Appropriate PPE (Goggles, Face Shield, Chem-Resistant Gloves, Lab Coat) Assess->SelectPPE PreCheck 3. Pre-Operation Safety Check (Inspect PPE, Verify Fume Hood, Locate Eyewash/Shower) SelectPPE->PreCheck Handle 4. Execute Handling Protocol (Work in Hood, Ground Equipment, Use Non-Sparking Tools) PreCheck->Handle Completion Task Complete Handle->Completion Normal Operation Spill EMERGENCY: Spill Occurs Handle->Spill Accident Decon 5. Decontamination & Doffing (Clean Workspace, Remove PPE Correctly) Completion->Decon Disposal 6. Waste Disposal (Segregate Hazardous Waste per Protocol) Decon->Disposal End End of Procedure Disposal->End SpillResponse Execute Spill Response Protocol (Evacuate, Alert, Contain, Clean-up) Spill->SpillResponse SpillResponse->Disposal

Caption: Workflow for Safe Handling of (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride.

References

  • Material Safety Data Sheet - Pyrrolidine - Cole-Parmer . (n.d.). Cole-Parmer. Available at: [Link]

  • PYRROLIDINE FOR SYNTHESIS - Loba Chemie . (2025). Loba Chemie. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM . (n.d.). Chemical Hazards Emergency Medical Management. Available at: [Link]

  • Pyrrolidine - HAZARD SUMMARY . (1999). New Jersey Department of Health. Available at: [Link]

  • Personal Protective Equipment | US EPA . (2025). United States Environmental Protection Agency. Available at: [Link]

  • Chemical PPE - Trihydro Corporation . (2020). Trihydro Corporation. Available at: [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA . (n.d.). Oregon Occupational Safety and Health. Available at: [Link]

  • PPE for Chemical Handling: A Quick Guide - Healthy Bean Ltd . (2023). Healthy Bean Ltd. Available at: [Link]

Sources

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